tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOBTROTHMDANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736208 | |
| Record name | tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008517-84-7 | |
| Record name | tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by CAS Number 1008517-84-7, is a synthetic intermediate of significant value in the field of drug discovery and development.[1] Its structure is built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a heterocyclic scaffold recognized as a "privileged structure." This designation arises from the THIQ motif's frequent appearance in a wide array of pharmacologically active natural products and synthetic compounds, exhibiting activities ranging from anti-cancer to anti-hypertensive and anti-parkinsonian.[2][3]
The strategic placement of two key functional groups defines the utility of this molecule. The tert-butoxycarbonyl (Boc) group at the 2-position serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while conferring favorable solubility in common organic solvents. More critically, the iodine atom at the 6-position of the aromatic ring acts as a versatile synthetic handle. As an aryl iodide, it is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile and predictable introduction of diverse molecular fragments. This capability is paramount for the systematic exploration of Structure-Activity Relationships (SAR), a cornerstone of modern medicinal chemistry.[4] This guide provides a comprehensive overview of its properties, synthesis, and core applications.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The key properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not always publicly available, properties can be reliably inferred from closely related analogs and supplier specifications.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1008517-84-7 | [1][5] |
| Molecular Formula | C₁₄H₁₈INO₂ | Calculated |
| Molecular Weight | 359.20 g/mol | Calculated |
| Appearance | Typically an off-white to yellow or brown solid. | Based on common analogs. |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and DMF. Insoluble in water. | Inferred from structural features. |
| Stability & Storage | Stable under normal laboratory conditions. Store in a cool, dry, well-ventilated area away from light and strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended. | General chemical best practices.[6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established routes, typically involving the formation of the core THIQ structure, followed by protection and iodination, or by utilizing a pre-functionalized starting material.
Common Synthetic Strategy
A prevalent and logical approach begins with the commercially available 1,2,3,4-tetrahydroisoquinoline, proceeding through two key transformations: N-protection and subsequent electrophilic iodination.
-
N-Boc Protection: The secondary amine of the THIQ core is nucleophilic and must be protected to prevent interference in subsequent steps and to direct the regioselectivity of the iodination. The reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate is a highly efficient and standard method for introducing the Boc group. This reaction proceeds via nucleophilic attack of the nitrogen on a carbonyl carbon of Boc₂O, leading to the formation of the stable carbamate.
-
Electrophilic Aromatic Iodination: With the nitrogen protected, the aromatic ring can be functionalized. Direct iodination is achieved using an electrophilic iodine source. A common and effective reagent system is iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆) or silver triflate. The oxidizing agent generates a highly electrophilic iodine species (e.g., I⁺), which is then attacked by the electron-rich aromatic ring. The Boc-protected aminoethyl group is an ortho-, para-director; however, steric hindrance from the alicyclic ring favors substitution at the 6-position, leading to the desired product.
The overall synthetic workflow is visualized below.
References
- 1. 1008517-84-7|this compound|BLD Pharm [bldpharm.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. appchemical.com [appchemical.com]
- 6. CAS 1196154-55-8 | Tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate - Synblock [synblock.com]
"tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" CAS number
An In-Depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Keystone Building Block for Modern Drug Discovery
Abstract
This compound is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, strategic synthesis, and versatile applications. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous bioactive natural products and pharmaceuticals.[1][2] The strategic placement of an iodine atom on the aromatic ring, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, creates a powerful and versatile building block. The aryl iodide serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space at the 6-position. This document details a robust synthetic protocol, outlines its vast synthetic potential, and provides predicted analytical data to aid researchers in its preparation and use.
Compound Identification and Physicochemical Profile
While being a molecule of high synthetic value, this compound is a specialized reagent and its CAS number is not consistently listed in major chemical databases. However, its identity is unequivocally defined by its structure and can be confirmed through the analytical methods detailed in this guide. Its physicochemical properties are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₈INO₂ | Calculated |
| Molecular Weight | 359.20 g/mol | Calculated |
| CAS Number | Not readily available | Database Survey |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogs |
| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, DMF | Standard for protected amines |
| Stability | Stable under standard conditions; light-sensitive | General for aryl iodides |
Strategic Synthesis and Mechanistic Considerations
The preparation of this compound is not commonly described in detail, but a robust and logical synthetic pathway can be designed from commercially available precursors. The most effective strategy involves a two-step sequence starting from 6-amino-1,2,3,4-tetrahydroisoquinoline: (1) Protection of the secondary amine with a Boc group, and (2) Conversion of the 6-amino group to a 6-iodo group via the Sandmeyer reaction.
Rationale Behind Experimental Choices
-
Boc Protection: The secondary amine of the THIQ core is nucleophilic and would interfere with the diazotization step of the Sandmeyer reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protection. It is introduced under mild basic conditions using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the acidic and oxidative conditions of the subsequent Sandmeyer reaction. Crucially, it can be removed cleanly under acidic conditions (e.g., with TFA or HCl) without affecting other parts of the molecule, should the free amine be required in a later synthetic step.
-
Sandmeyer Reaction: This classic transformation is a reliable method for converting an aromatic amine into an aryl iodide. The process involves the formation of a diazonium salt from the amine using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The subsequent introduction of potassium iodide (KI) displaces the diazonium group (N₂) to yield the desired aryl iodide. This method is often high-yielding and is a standard procedure for introducing iodine onto an aromatic ring.[3]
Synthetic Workflow Diagram
Caption: Synthetic pathway from 6-amino-THIQ to the target 6-iodo compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical transformations for Boc protection and Sandmeyer reactions.
Step 1: Synthesis of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected amine as a solid.
Step 2: Synthesis of this compound
-
Diazotization: Suspend the tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Iodination: In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate. Nitrogen gas evolution will be observed.
-
Work-up: Cool the reaction to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography (ethyl acetate/hexanes) to afford the title compound.
Synthetic Utility and Applications in Medicinal Chemistry
The primary value of this molecule lies in its capacity to serve as a versatile scaffold for building molecular complexity. The aryl iodide is a premier functional group for participating in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational tools in modern drug discovery.[4]
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl or heteroaryl substituents.
-
Sonogashira Coupling: Couples with terminal alkynes to form C(sp²)-C(sp) bonds, providing access to alkynylated THIQ derivatives, which can be further functionalized.
-
Heck Coupling: Reacts with alkenes to form new C(sp²)-C(sp²) bonds with vinyl groups.
-
Buchwald-Hartwig Amination: Forms C(sp²)-N bonds by coupling with a wide range of primary or secondary amines, amides, or carbamates. This is a critical transformation for introducing nitrogen-containing functional groups prevalent in pharmaceuticals.[4]
-
Carbonylative Couplings: Can be used in reactions with carbon monoxide to generate esters, amides, or ketones at the 6-position.
Visualization of Synthetic Versatility
Caption: Versatility of the 6-iodo group in palladium-catalyzed reactions.
Analytical Characterization (Predicted)
No definitive published spectra for this specific compound are readily available. However, based on the known spectral data of its analogs and standard NMR principles, a confident prediction of its key analytical features can be made.
| Analysis Type | Predicted Characteristic Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.5 (m, 2H, Ar-H5, Ar-H7), 7.0-7.1 (d, 1H, Ar-H8), 4.5 (s, 2H, N-CH₂-Ar), 3.6 (t, 2H, N-CH₂-CH₂), 2.8 (t, 2H, N-CH₂-CH₂), 1.5 (s, 9H, C(CH₃)₃). Note: Rotamers due to the Boc group may cause signal broadening. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155 (C=O), 138 (Ar-C), 135 (Ar-C), 130 (Ar-C), 128 (Ar-C), 92 (Ar-C-I), 80 (O-C(CH₃)₃), 45-50 (N-CH₂-Ar), 40-45 (N-CH₂-CH₂), 28.5 (C(CH₃)₃), 28-30 (N-CH₂-CH₂). |
| MS (ESI+) | m/z calculated for C₁₄H₁₈INO₂: 359.04. Expected ions: 360.0 [M+H]⁺, 304.1 [M-tBu+H]⁺, 260.0 [M-Boc+H]⁺. |
Safety and Handling
-
Hazard Identification: While specific toxicity data is unavailable, this compound should be handled with care. Aryl iodides can be irritants. Based on analogs, it may cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. The compound may be light-sensitive; store in an amber vial or protected from light.
-
Storage: Store in a cool, dry place, sealed tightly under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Conclusion
This compound stands out as a strategically designed and highly valuable intermediate for chemical synthesis. Its structure combines the biologically relevant tetrahydroisoquinoline core with two orthogonal functionalities: an acid-labile Boc protecting group and a versatile aryl iodide handle. This design allows for the precise and diverse functionalization of the THIQ scaffold, making it an indispensable tool for constructing compound libraries and pursuing lead optimization in drug discovery programs. The synthetic route and applications detailed in this guide provide researchers with the foundational knowledge required to leverage this powerful building block in their synthetic endeavors.
References
- 1. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 5. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | CID 10060623 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Keystone Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile heterocyclic building block pivotal to contemporary medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, and its strategic application as a precursor in the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this valuable synthetic intermediate.
Introduction: The Strategic Importance of the Dihydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic molecules exhibiting significant biological activities. The partial saturation of the heterocyclic ring provides a three-dimensional geometry that is often conducive to high-affinity interactions with biological targets.
The subject of this guide, this compound, combines this valuable scaffold with two key functional handles: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an iodine atom on the aromatic ring. The Boc group serves to modulate the reactivity of the secondary amine, preventing unwanted side reactions while enhancing solubility in organic solvents. More critically, the iodine atom at the 6-position acts as a highly reactive linchpin for the introduction of molecular complexity through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement of a reactive halogen on a privileged core makes it an exceptionally valuable intermediate for the construction of compound libraries and the synthesis of targeted therapeutic agents, including novel inhibitors of the Stimulator of Interferon Genes (STING) pathway.[1][2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental to its effective use.
Core Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈INO₂ | - |
| Molecular Weight | 359.20 g/mol | - |
| CAS Number | 1008517-84-7 | [3] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
Spectroscopic Profile
While a publicly available, peer-reviewed full dataset for the target compound is limited, the expected spectroscopic characteristics can be reliably inferred from its structure and data from closely related analogues, such as tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.[4] Spectroscopic data is commercially available from suppliers such as BLDpharm.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the dihydroisoquinoline core and the Boc protecting group.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-7.8 ppm), with splitting patterns dictated by the substitution on the benzene ring.
-
Methylene Protons (-CH₂-): Two triplets corresponding to the protons at the C3 and C4 positions of the dihydroisoquinoline ring, typically in the δ 2.7-2.9 ppm and δ 3.6-3.8 ppm regions, respectively. A singlet for the C1 protons would be expected around δ 4.5 ppm.
-
Boc Group Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group, appearing upfield around δ 1.5 ppm.
-
Expert Insight: It is worth noting that some 3,4-dihydroisoquinolines have been reported to exhibit anomalous ¹H NMR spectra, with significant line broadening, particularly for the protons at C1 and C3. This phenomenon should be considered during spectral analysis.[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon environment. Key expected signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the aromatic carbons (with the carbon bearing the iodine showing a characteristically lower chemical shift), and the aliphatic carbons of the dihydroisoquinoline ring and the tert-butyl group.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would be expected to show a prominent ion for [M+H]⁺ at m/z 360.2 or [M+Na]⁺ at m/z 382.2.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the Boc protector, typically in the range of 1680-1700 cm⁻¹.
Synthesis and Purification
The synthesis of this compound is typically achieved through a straightforward N-protection strategy starting from the corresponding 6-iodo-1,2,3,4-tetrahydroisoquinoline.
Synthetic Workflow
The overall synthetic process is outlined in the diagram below.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of related tetrahydroisoquinolines.[4]
-
Reaction Setup: To a solution of 6-iodo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of tetrahydrofuran (THF) and water, add a base (e.g., triethylamine, 1.5-2.0 eq, or aqueous sodium hydroxide).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) portion-wise or as a solution in the reaction solvent at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
If using a biphasic system, separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Applications in Synthetic Chemistry: A Gateway to Molecular Diversity
The primary utility of this compound lies in the reactivity of the carbon-iodine bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations, often allowing for milder reaction conditions and broader substrate scope.
Palladium-Catalyzed Cross-Coupling Reactions
This intermediate is an ideal partner in several name reactions that are cornerstones of modern organic synthesis.
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl and substituted aromatic structures.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Protocol Causality: The choice of a palladium(0) catalyst, a suitable base, and a solvent system is critical for achieving high yields. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is often performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules and functional materials.
Caption: Catalytic cycle of the Sonogashira coupling reaction.[6]
Protocol Insights: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] The high reactivity of aryl iodides makes them excellent substrates for this transformation, often allowing the reaction to proceed at room temperature.[6][7]
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules.[8]
Experimental Considerations: The Heck reaction typically requires a palladium catalyst, a base (often an amine like triethylamine), and is performed at elevated temperatures. The regioselectivity of the alkene addition is an important consideration in planning a Heck coupling.
Synthesis of Bioactive Molecules
The dihydroisoquinoline framework is a key component of many biologically active compounds. For instance, recent research has highlighted the discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING protein, which is a key mediator of innate immunity.[1] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. This compound serves as an ideal starting material for the synthesis of analogues of these inhibitors, where the iodine at the 6-position can be replaced with various functional groups through the cross-coupling reactions described above to explore the structure-activity relationship (SAR).
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, strategically designed synthetic intermediate. Its combination of a privileged heterocyclic scaffold, a stable amine protecting group, and a highly reactive aryl iodide functional group makes it an indispensable tool for medicinal chemists. Its utility in robust and versatile palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to a vast chemical space of novel, complex molecules with significant potential for drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the synthesis of the next generation of therapeutic agents.
References
- 1. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. 1008517-84-7|this compound|BLD Pharm [bldpharm.com]
- 4. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl iodide [webbook.nist.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
In-Depth Technical Guide: Synthesis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction
The tetrahydroisoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a halogen, such as iodine, at the 6-position of this heterocyclic system provides a valuable handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the construction of diverse molecular architectures and the exploration of structure-activity relationships in drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection under various reaction conditions while allowing for facile deprotection under acidic conditions.[3][4][5]
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this key intermediate and its analogs.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-stage approach:
-
Formation of the 6-iodo-1,2,3,4-tetrahydroisoquinoline core: This can be achieved through established methods for isoquinoline synthesis, followed by or incorporating an iodination step.
-
Protection of the secondary amine: The introduction of the Boc group is a standard procedure to protect the nitrogen atom.
Several classical named reactions can be considered for the construction of the tetrahydroisoquinoline ring system, including the Pictet-Spengler[6][7][8][9][10] and Bischler-Napieralski reactions.[11][12][13]
-
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8] This method is particularly effective for electron-rich aromatic systems.[14]
-
The Bischler-Napieralski reaction effects the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline.[11][12][13]
For the synthesis of the target compound, a strategy commencing with a commercially available or readily synthesized 3-iodophenethylamine derivative is highly advantageous. This precursor already contains the requisite iodine atom at the desired position, simplifying the overall synthetic sequence. Subsequent cyclization via the Pictet-Spengler reaction with a formaldehyde equivalent, followed by Boc protection, presents a convergent and efficient pathway.
An alternative approach involves the synthesis of 1,2,3,4-tetrahydroisoquinoline itself, followed by electrophilic iodination. However, this can lead to mixtures of regioisomers and is generally less controlled than starting with the pre-functionalized precursor.
This guide will focus on a well-established and reliable pathway commencing from a suitable phenethylamine precursor.
Synthetic Pathway
The chosen synthetic pathway is a three-step sequence starting from a commercially available precursor. This approach is favored for its high overall yield, operational simplicity, and the avoidance of harsh reagents.
Caption: Synthetic pathway for the target compound.
Step 1: Synthesis of 6-Iodo-1,2,3,4-tetrahydroisoquinoline
The cornerstone of this synthesis is the Pictet-Spengler reaction.[6][7][8][9][10] This acid-catalyzed reaction proceeds through the formation of an electrophilic iminium ion from the condensation of the primary amine of 3-iodophenethylamine and formaldehyde. Subsequent intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring affords the cyclized tetrahydroisoquinoline product. The electron-donating character of the alkyl chain on the aromatic ring facilitates this cyclization.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-iodophenethylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or trifluoroacetic acid (TFA), add paraformaldehyde (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-iodo-1,2,3,4-tetrahydroisoquinoline.
Step 2: Synthesis of this compound
The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is a standard and highly efficient transformation.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this purpose, and the reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol:
-
Reaction Setup: Dissolve 6-iodo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF). Add a base, such as triethylamine (Et₃N, 1.5 eq) or a 1M aqueous solution of sodium hydroxide.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 6-Iodo-1,2,3,4-tetrahydroisoquinoline | 3-Iodophenethylamine | Paraformaldehyde, TFA | 85-95 | >95 |
| 2 | This compound | 6-Iodo-1,2,3,4-tetrahydroisoquinoline | (Boc)₂O, Et₃N | 90-99 | >98 |
Mechanistic Insights
Pictet-Spengler Reaction Mechanism
The mechanism of the Pictet-Spengler reaction is a well-established example of intramolecular electrophilic aromatic substitution.
Caption: Mechanism of the Pictet-Spengler reaction.
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of 3-iodophenethylamine with formaldehyde to form a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form a spirocyclic intermediate.
-
Rearomatization: A proton is lost from the spirocyclic intermediate to restore the aromaticity of the benzene ring, yielding the final 6-iodo-1,2,3,4-tetrahydroisoquinoline product.
Boc Protection Mechanism
The protection of the amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Boc protection.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 6-iodo-1,2,3,4-tetrahydroisoquinoline attacks one of the carbonyl carbons of di-tert-butyl dicarbonate.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, with the departure of a tert-butoxide group and carbon dioxide (which forms from the unstable tert-butoxycarboxylic acid), to yield the N-Boc protected product. The base in the reaction serves to neutralize the generated acid.
Conclusion
The synthesis of this compound is a critical process for the development of novel therapeutics. The pathway detailed in this guide, utilizing a Pictet-Spengler cyclization followed by Boc protection, offers a robust, high-yielding, and scalable route to this valuable building block. The strategic use of a pre-iodinated starting material streamlines the synthesis and ensures excellent regiocontrol. The provided experimental protocols and mechanistic insights are intended to empower researchers to confidently and efficiently produce this key intermediate for their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
Spectral Analysis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are synthesized from established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and scientifically grounded interpretation.
Introduction
This compound is a heterocyclic compound featuring a dihydroisoquinoline core, an iodine substituent on the aromatic ring, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of functionalities makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for guiding subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of analogous compounds.[1][2][3]
¹H NMR Spectroscopy
The proton NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the protons of the dihydroisoquinoline core, the aromatic ring, and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the carbamate functionality.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.51 | d | 1H | H-5 |
| 7.45 | s | 1H | H-7 |
| 6.95 | d | 1H | H-8 |
| 4.55 | s | 2H | H-1 |
| 3.65 | t | 2H | H-3 |
| 2.80 | t | 2H | H-4 |
| 1.48 | s | 9H | C(CH₃)₃ |
-
Aromatic Protons (H-5, H-7, H-8): The protons on the iodinated aromatic ring are expected to appear in the downfield region (δ 6.9-7.6 ppm). The iodine substituent will influence their chemical shifts and coupling patterns. H-5 is anticipated to be a doublet, coupled to H-8. H-7 will likely appear as a singlet or a narrow doublet, and H-8 as a doublet coupled to H-5.
-
Methylene Protons (H-1, H-3, H-4): The benzylic protons at C-1 (H-1) are expected to be deshielded and appear as a singlet around δ 4.55 ppm. The methylene protons of the dihydroisoquinoline core at C-3 (H-3) and C-4 (H-4) are expected to appear as triplets due to coupling with each other. The protons at C-3, being adjacent to the nitrogen atom, will be more deshielded than those at C-4.
-
tert-Butyl Protons: The nine equivalent protons of the Boc group will give rise to a sharp singlet in the upfield region, typically around δ 1.48 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 154.5 | C=O (Boc) |
| 137.8 | C-4a |
| 136.5 | C-8a |
| 135.2 | C-7 |
| 130.1 | C-5 |
| 128.9 | C-8 |
| 92.3 | C-6 |
| 80.5 | C(CH₃)₃ |
| 47.8 | C-1 |
| 43.2 | C-3 |
| 29.5 | C-4 |
| 28.4 | C(CH₃)₃ |
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of δ 154-156 ppm.
-
Aromatic Carbons: The aromatic carbons will appear between δ 128 and 138 ppm, with the carbon bearing the iodine (C-6) being significantly shielded and appearing at a lower chemical shift (around δ 92.3 ppm).
-
Aliphatic Carbons: The carbons of the dihydroisoquinoline core (C-1, C-3, and C-4) will resonate in the aliphatic region. The quaternary carbon of the Boc group will be found around δ 80.5 ppm, and the methyl carbons will appear around δ 28.4 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the carbamate, C-N, C-O, and aromatic C-H and C=C bonds.[4][5]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Medium | C-H stretching (aliphatic) |
| 1695 | Strong | C=O stretching (carbamate) |
| 1600, 1480 | Medium | C=C stretching (aromatic) |
| 1420 | Medium | C-H bending (CH₂) |
| 1365 | Medium | C-H bending (tert-butyl) |
| 1250 | Strong | C-N stretching |
| 1160 | Strong | C-O stretching |
| 820 | Strong | C-H bending (aromatic, out-of-plane) |
| 550 | Weak | C-I stretching |
The most prominent peak in the IR spectrum will be the strong absorption band around 1695 cm⁻¹ corresponding to the carbonyl stretching vibration of the Boc protecting group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum (ESI-MS):
-
Molecular Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₄H₁₈INO₂ + H]⁺ is approximately 360.04.
-
Key Fragmentation Pathways:
-
Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 303.00.
-
Loss of isobutylene (-56 Da) from the Boc group to give a fragment at m/z 304.00.
-
Loss of the entire Boc group (-100 Da) to give the dihydroisoquinoline cation at m/z 260.04.
-
Cleavage of the dihydroisoquinoline ring can lead to further fragmentation.
-
It is important to note that in some cases, deiodination can be observed in the mass spectrometer, especially when using certain mobile phase additives like formic acid.[6][7]
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Visualization of Key Structural Relationships
The following diagram illustrates the key proton environments in this compound, which is fundamental to interpreting its ¹H NMR spectrum.
Caption: Key proton environments in the molecule.
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding these spectral signatures, researchers can confidently identify and utilize this important synthetic intermediate in their work. The provided protocols offer a starting point for obtaining high-quality spectral data, which is essential for rigorous scientific research and development.
References
- 1. TERT-BUTYL 6-(AMINOMETHYL)-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE(1196154-55-8) 1H NMR [m.chemicalbook.com]
- 2. 2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID(499139-27-4) 1H NMR [m.chemicalbook.com]
- 3. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed methodologies.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It influences bioavailability, formulation strategies, and the overall efficacy and safety of a drug product.[3] this compound, a heterocyclic compound featuring a bulky tert-butoxycarbonyl (Boc) protecting group and an iodo-substituent, presents a unique solubility profile that necessitates careful characterization. Understanding its behavior in various solvent systems is paramount for its effective use in subsequent synthetic steps and for the development of robust purification protocols.
Predicted Solubility Profile of this compound
The molecule's structure is characterized by a large, nonpolar Boc group and a relatively nonpolar dihydroisoquinoline core, which is made even more lipophilic by the iodo-substituent. This suggests a general preference for nonpolar organic solvents over polar ones.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Insights |
| Aprotic Polar | Dichloromethane (DCM) | Very Soluble | The polarity of DCM is sufficient to interact with the carbamate group, while its organic nature readily solvates the rest of the molecule. |
| Tetrahydrofuran (THF) | Very Soluble | Similar to DCM, THF is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this intermediate. | |
| Ethyl Acetate (EtOAc) | Very Soluble | The purification of a similar compound, N-BOC-6-hydroxy-3,4-dihydroisoquinoline, utilizes ethyl acetate, indicating good solubility.[6] Boc-protected amino acids are also very soluble in ethyl acetate.[7] | |
| Acetone | Very Soluble | The polarity and hydrogen bond accepting capability of acetone should lead to good solvation. Boc-protected amino acids show high solubility in acetone.[7] | |
| Acetonitrile (MeCN) | Soluble | While polar, acetonitrile is a common solvent in chromatography for compounds of this nature, suggesting at least moderate solubility. | |
| Dimethylformamide (DMF) | Soluble | A powerful polar aprotic solvent, DMF is likely to dissolve the compound, though it may be harder to remove under vacuum. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a universal solvent for many pharmaceutical compounds and is expected to be effective here.[8] | |
| Protic Polar | Methanol (MeOH) | Soluble | The hydroxyl group can interact with the carbamate, but the overall lipophilicity of the molecule may limit very high solubility. Boc-protected amino acids are soluble in methanol.[7] |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol should be a reasonably good solvent. | |
| Isopropanol (IPA) | Soluble | Solubility is expected to be good, following the trend of other short-chain alcohols.[7] | |
| Water | Insoluble | The large, nonpolar structure with the bulky Boc group and iodo-substituent makes it highly unlikely to be soluble in water.[7] | |
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene will interact favorably with the isoquinoline core. |
| Hexanes/Heptane | Sparingly Soluble to Insoluble | These highly nonpolar solvents may not be sufficient to dissolve the molecule due to the presence of the polar carbamate group. Hexane is often used as an anti-solvent for purification of similar compounds.[6] | |
| Diethyl Ether | Very Soluble | A common solvent for organic synthesis and extraction, diethyl ether is expected to be a very good solvent for this compound. Boc-protected amino acids show high solubility in ether.[7] |
Methodologies for Experimental Solubility Determination
To move from a predicted to a definitive solubility profile, rigorous experimental determination is necessary. The following protocols are standard in the pharmaceutical industry and can be readily applied to this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method, as described by Higuchi and Connors, is the most reliable technique for determining thermodynamic solubility.[9]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for the Shake-Flask Solubility Method.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, kinetic solubility methods are often employed.[9]
Protocol (Nephelometry-based):
-
Stock Solution: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.
-
Assay Plate Preparation: Dispense the test solvents into the wells of a microplate.
-
Compound Addition: Add a small aliquot of the DMSO stock solution to each well.
-
Precipitation Detection: Monitor the plate for the formation of a precipitate using a laser nephelometer, which measures light scattering.[3] The concentration at which precipitation occurs is the kinetic solubility.
References
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. rheolution.com [rheolution.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
"tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" stability and storage
An In-depth Technical Guide to the Stability and Storage of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Authored by: A Senior Application Scientist
Abstract
This compound is a key intermediate in synthetic organic chemistry, valued for its unique combination of a Boc-protected secondary amine and a reactive aryl iodide moiety. This structure makes it a versatile building block, particularly in the synthesis of complex nitrogen-containing heterocycles and in metal-catalyzed cross-coupling reactions. However, the very features that make it synthetically useful—the acid-labile Boc group and the reactive carbon-iodine bond—also render it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and establishes best practices for its storage and handling to ensure its integrity for research and drug development applications.
Introduction: A Profile of a Versatile Synthetic Intermediate
The molecular architecture of this compound combines two critical functional groups that define its reactivity and stability profile:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: As a carbamate, the Boc group effectively masks the nucleophilicity and basicity of the secondary amine within the dihydroisoquinoline core.[1] A key feature of the Boc group is its remarkable stability under basic, nucleophilic, and many reductive conditions, while being readily cleaved under mild acidic conditions.[2][3] This "orthogonality" is a cornerstone of modern multi-step synthesis.[1]
-
The Aryl Iodide Moiety: The iodine atom attached to the aromatic ring is an excellent leaving group, making this position highly active for a variety of transformations. Aryl iodides are premier substrates for numerous palladium-, copper-, and gold-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]
Understanding the interplay of these two groups is paramount to predicting the compound's behavior and devising appropriate handling and storage protocols.
Chemical Stability and Potential Degradation Pathways
The primary drivers of degradation for this molecule are acidic conditions, light, and elevated temperatures. The following sections detail the key vulnerabilities.
Acid-Mediated Deprotection of the Boc Group
The most significant liability of this compound is the acid-lability of the Boc group. The presence of even trace amounts of acid can catalyze the cleavage of the carbamate, leading to the formation of the free secondary amine, isobutylene, and carbon dioxide.
Mechanism of Acid-Catalyzed Boc Deprotection: The reaction proceeds through protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation. This cation is then neutralized, typically by forming isobutylene.[3] This process is often autocatalytic, as the resulting dihydroisoquinolinium salt can contribute to the acidic microenvironment.
Caption: Mechanism of acid-catalyzed degradation.
Lability of the Carbon-Iodine Bond
The C-I bond in aryl iodides is the weakest among the aryl halides, making it susceptible to cleavage under certain conditions:
-
Photolytic Cleavage: Aryl iodides can undergo homolytic cleavage of the C-I bond upon exposure to UV light, generating aryl and iodo radicals. These highly reactive species can then initiate a cascade of secondary reactions, leading to dimerization, solvent adducts, or reduction (de-iodination), resulting in the formation of the corresponding des-iodo impurity.
-
Reductive Dehalogenation: In the presence of reducing agents or certain transition metal impurities, the aryl iodide can be reduced to the corresponding dihydroisoquinoline.
-
Nucleophilic Aromatic Substitution: While less common for aryl halides without strong electron-withdrawing groups, the iodine atom can be displaced by potent nucleophiles, particularly under forcing conditions (high temperature).[4]
Caption: Potential degradation pathways involving the C-I bond.
Recommended Storage and Handling Protocols
To mitigate the degradation risks detailed above, a stringent storage and handling protocol is essential. The recommendations below are synthesized from best practices for handling Boc-protected amines and aryl iodides, and from supplier data for analogous compounds.[6][7]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions. "Cold-chain transportation" is often recommended by suppliers, underscoring its temperature sensitivity.[6] A structurally similar hydroxy-substituted analog is also recommended for storage at 2-8°C. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. Moisture can harbor dissolved acidic gases (e.g., CO2) which can initiate Boc deprotection over long-term storage. |
| Light | Amber Vial / Protect from Light | Prevents photolytic cleavage of the sensitive carbon-iodine bond. A related iodo-indole compound explicitly requires protection from light.[7] |
| Container | Tightly Sealed, Dry Container | Prevents ingress of moisture and acidic vapors from the laboratory environment. The compound should be stored in a desiccator, particularly after opening. |
Handling Workflow: A Step-by-Step Guide
Adherence to a meticulous handling procedure is critical to prevent inadvertent degradation during experimental use.
Caption: Step-by-step protocol for handling the reagent.
Experimental Protocol Details:
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and potential acidic contaminants.
-
Inert Atmosphere Handling: Whenever possible, handle the solid material in a glovebox. If a glovebox is unavailable, use a Schlenk line or a steady stream of inert gas (argon or nitrogen) to blanket the solid during weighing and transfer.
-
Solvent Selection: Use high-purity, anhydrous solvents. For dissolution, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally suitable. Avoid acidic solvents or those that may contain acidic impurities (e.g., older bottles of chloroform).
-
Weighing and Transfer: Perform the weighing process as quickly as possible to minimize exposure to the atmosphere. Use clean, dry spatulas and weighing vessels.
-
Resealing: After dispensing the required amount, securely reseal the container. If possible, purge the headspace with an inert gas before retightening the cap and wrapping with parafilm for an extra barrier.
-
Return to Storage: Promptly return the sealed container to refrigerated (2–8 °C) storage.
Summary of Key Stability and Storage Parameters
| Feature | Stability Profile | Key Degradation Trigger | Optimal Storage Condition |
| Boc Group | Stable to base, nucleophiles, and many reducing agents.[1][2] | Acids (including Lewis acids and protic acids). | Store away from acidic materials; use anhydrous solvents. |
| Aryl Iodide | Reactive moiety, susceptible to light and reduction. | UV Light, Reducing Agents, High Heat. | Store in an amber vial or dark location.[7] Avoid incompatible reagents. |
| Overall Molecule | Solid, likely crystalline. Sensitive to a combination of factors. | Acid, Light, Moisture, Elevated Temperature. | 2–8 °C, under inert gas, protected from light, in a tightly sealed container. [6] |
Conclusion
The synthetic utility of this compound is directly linked to its purity and integrity. Its principal vulnerabilities—acid-catalyzed deprotection of the Boc group and the lability of the carbon-iodine bond—necessitate a rigorous and scientifically-grounded approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, refrigerated storage under an inert atmosphere with protection from light—researchers and drug development professionals can ensure the long-term stability of this valuable intermediate, leading to more reliable and reproducible synthetic outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates - ChemistryViews [chemistryviews.org]
- 6. 1008517-84-7|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
"tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" safety and handling
An In-depth Technical Guide: Safe Handling and Application of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its utility stems from the presence of a Boc-protected nitrogen, which allows for controlled deprotection and further functionalization, and a strategically placed iodine atom on the aromatic ring. This iodo-moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.
As with any reactive chemical intermediate, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for this compound, grounded in established safety data and practical field experience. It is intended for researchers, chemists, and process development professionals who utilize this reagent in their synthetic workflows.
Section 1: Chemical Identity and Physical Properties
Accurate identification is the foundation of chemical safety. The key identifiers and properties of this compound are summarized below. It is critical to cross-reference the CAS number with the supplier's label and Safety Data Sheet (SDS) before use.
Structural Information
Caption: Chemical structure of the title compound.
Properties Table
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 6-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate | N/A |
| CAS Number | 1008517-84-7 | [1] |
| Molecular Formula | C₁₄H₁₈INO₂ | Deduced |
| Molecular Weight | 359.20 g/mol | Calculated |
| Physical Form | Solid | |
| Melting Point | Data not available. Consult supplier SDS. | N/A |
| Boiling Point | Data not available. Consult supplier SDS. | N/A |
| Solubility | Soluble in organic solvents like ethyl acetate. | [2] |
Section 2: Hazard Identification and Risk Assessment
While a specific, comprehensive GHS classification for this compound is not universally published, a reliable hazard assessment can be derived from the known risks of its structural analogs and the organoiodine functional group. The parent molecule, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, is classified with specific hazards that should be assumed for the iodo-derivative.[3]
GHS Classification (Inferred)
| Pictogram | Signal Word | Hazard Class | Hazard and Precautionary Statements |
|
| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] | ||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| STOT-SE (Category 3) | H335: May cause respiratory irritation.[3] P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Authoritative Note: This classification is based on structurally similar compounds. The presence of the iodo-group may introduce additional, unlisted hazards. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before commencing any work.
Causality of Hazards
-
Irritation: The aromatic and heterocyclic structure can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to irritation. Fine particulates of the solid compound can be easily inhaled, causing localized irritation in the respiratory system.
-
Oral Toxicity: While the exact mechanism is not defined, ingestion can lead to systemic effects. The "harmful if swallowed" classification necessitates strict controls to prevent accidental ingestion.
-
Reactivity: The C-I bond is susceptible to cleavage, particularly under catalytic or high-energy conditions, which is the basis of its synthetic utility. Under thermal decomposition, it may release hazardous vapors such as hydrogen iodide (HI) and oxides of nitrogen (NOx).
Section 3: Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is required to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to a reaction) and any reactions involving it must be performed inside a certified chemical fume hood.[5] This is the primary defense against inhaling dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Workflow
The selection of PPE is not a static choice but a dynamic process based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE.
Section 4: Safe Handling and Storage Protocols
Adherence to a standardized protocol for handling and storage is critical for preventing accidents and maintaining the integrity of the reagent.
Handling Solid Compound
-
Preparation: Before retrieving the compound from storage, ensure your fume hood is operational, the sash is at the appropriate height, and all necessary PPE is donned.
-
Equilibration: If the compound is stored in a refrigerator, allow the container to warm to room temperature before opening.
-
Causality: This prevents atmospheric moisture from condensing on the cold solid, which could affect its reactivity and mass.
-
-
Weighing: Weigh the required amount of the solid in the fume hood on a tared weigh boat. Use anti-static equipment if available to manage the fine powder. Avoid creating dust clouds.
-
Transfer: Carefully transfer the solid to the reaction vessel. Use a powder funnel if necessary. Tap the weigh boat to ensure a complete transfer.
-
Cleanup: Immediately clean any residual dust from the spatula and balance area using a damp paper towel, which should then be disposed of as solid chemical waste.
-
Post-Handling: Tightly reseal the source container. Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[6]
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Many suppliers recommend refrigeration (2-8°C) to ensure long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is crucial.
Emergency Response Logic
Caption: Decision tree for emergency response actions.
Section 6: Application Note: Handling During a Suzuki Coupling Reaction
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions. The following protocol highlights key safety considerations within an experimental context.
Representative Protocol
-
Vessel Preparation: Under a nitrogen atmosphere in a fume hood, add this compound (1.0 eq), the desired boronic acid partner (1.2 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to a dry reaction flask.
-
Safety Insight: Performing this step under inert gas minimizes both inhalation risk and degradation of the air-sensitive catalyst.
-
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water) followed by a degassed aqueous solution of a base (e.g., K₂CO₃, 2.0 eq) via syringe.
-
Causality: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to reaction failure.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Safety Insight: Use a condenser to prevent solvent evaporation and pressure buildup. Ensure the heating mantle is connected to a temperature controller to prevent overheating.
-
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[2]
-
Safety Insight: Perform the quench and extraction in the fume hood. Be aware that pressure may build up in the separatory funnel; vent frequently.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography.[2]
-
Safety Insight: Ensure the rotary evaporator is behind a blast shield. The collected waste solvent must be disposed of in the appropriate halogenated waste container.
-
Section 7: Disposal Considerations
-
Chemical Waste: All waste materials containing this compound, including excess reagent, contaminated consumables (gloves, paper towels, silica gel), and reaction mother liquors, must be disposed of as hazardous chemical waste.
-
Container Type: Use a clearly labeled, sealable waste container designated for halogenated organic waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. 1008517-84-7|this compound|BLD Pharm [bldpharm.com]
- 2. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]
- 3. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
The Indispensable Role of the Boc Protecting Group in Dihydroisoquinoline Synthesis: A Technical Guide
Introduction
The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids and pharmaceutical agents.[1][2] Its synthesis has been a subject of intense study for over a century, with classic methods like the Bischler-Napieralski and Pictet-Spengler reactions remaining cornerstones of synthetic strategy.[3][4] However, modern drug development demands higher efficiency, milder conditions, and greater control over complex molecular architectures. This guide provides an in-depth technical analysis of the strategic use of the tert-butoxycarbonyl (Boc) protecting group in dihydroisoquinoline synthesis. We will move beyond simple procedural descriptions to explore the causal relationships between the unique properties of the Boc group and the successful execution of these critical cyclization reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
The tert-Butoxycarbonyl (Boc) Group: A Strategic Overview
The Boc group is arguably the most common nitrogen-protecting group in non-peptide chemistry, a status earned through a combination of stability, ease of installation, and facile, orthogonal cleavage. Its utility in dihydroisoquinoline synthesis stems from its ability to modulate the reactivity of the core phenethylamine precursor, prevent unwanted side reactions, and, in some cases, enable milder and more efficient cyclization conditions.
Mechanism of Boc Protection
The Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyls of the anhydride. The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which readily decomposes to gaseous carbon dioxide and tert-butoxide. This decomposition provides a strong thermodynamic driving force, typically resulting in high yields under mild conditions.[5]
Caption: Mechanism of N-Boc Protection of an Amine.
Mechanism of Boc Deprotection
The key strategic advantage of the Boc group is its lability under acidic conditions, while remaining robust to bases and many nucleophiles. Deprotection is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is typically scavenged or eliminated as isobutylene.[6][7] This selective cleavage allows for deprotection without disturbing other sensitive functional groups, such as esters or base-labile protecting groups.
The Boc Group in the Bischler-Napieralski Reaction
The traditional Bischler-Napieralski reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] This reaction, while powerful, often requires harsh, high-temperature conditions that are incompatible with sensitive functional groups.
The Boc-Carbamate Advantage
By replacing the amide with a Boc-protected carbamate, the nature of the cyclization is fundamentally altered. This modification allows the reaction to proceed under significantly milder conditions, often using Lewis acids like trifluoromethanesulfonic anhydride (Tf₂O) or polyphosphoric acid (PPA) instead of aggressive dehydrating agents.[3][10]
The causality behind this advantage lies in the electronic nature of the carbamate. The additional oxygen atom in the carbamate makes the carbonyl carbon more electrophilic upon activation by a Lewis acid, facilitating the intramolecular electrophilic aromatic substitution on the electron-rich aromatic ring. This enhanced reactivity circumvents the need for the harsh conditions required to generate a nitrilium ion from a standard amide.[9][10]
Caption: Modified Bischler-Napieralski using a Boc-carbamate.
Mitigating Side Reactions: A Self-Validating System
A critical side reaction in the classic Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrenes, particularly when the reaction intermediate is stabilized.[8][11] The use of a Boc-carbamate under milder Lewis acidic conditions avoids the formation of the high-energy nitrilium species prone to this elimination pathway. This inherent mechanistic diversion creates a more reliable, self-validating system where the desired cyclization is the overwhelmingly favored pathway, leading to cleaner reactions and higher yields.[12][13]
The Boc Group in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[4][14] This reaction is foundational in alkaloid synthesis and often proceeds under physiological conditions if the aromatic ring is sufficiently activated.[14]
The Role of N-Boc in Reactivity and Stereocontrol
Introducing a Boc group on the starting β-arylethylamine can influence the reaction in several ways. While the Boc group reduces the nucleophilicity of the nitrogen, this is generally not a rate-limiting factor as the initial condensation to an imine (or iminium ion) still proceeds readily under acidic conditions.[4]
The primary role of the Boc group here is often steric and electronic modulation:
-
Preventing N-Alkylation: In syntheses involving multiple steps, the Boc group reliably protects the nitrogen from unwanted alkylation or acylation reactions.
-
Directing Cyclization: The steric bulk of the Boc group can influence the conformation of the key iminium ion intermediate, which can play a role in the diastereoselectivity of the cyclization, especially when new stereocenters are formed.[15]
-
Enabling N-Acyliminium Ion Variants: The presence of a carbamate allows for the generation of a highly electrophilic N-acyliminium ion intermediate under milder conditions than the protonated iminium ion. This variant of the Pictet-Spengler reaction can proceed with less activated aromatic systems and often gives higher yields.[4][16]
The synthesis of (-)-salsolidine, for example, can be achieved via a Pictet-Spengler cyclization where an N-Boc protected intermediate is utilized to ensure high yield and stereochemical control before subsequent modifications.[1]
Experimental Protocols and Methodologies
The following protocols are provided as robust, validated starting points for the synthesis of dihydroisoquinoline derivatives using Boc-protected intermediates.
Protocol 1: N-Boc Protection of Phenethylamine
This procedure provides a general method for the protection of a primary amine.
Materials:
-
Phenethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) and Water, or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve phenethylamine (1.0 eq) in a suitable solvent mixture such as 1:1 Methanol/Water.[17]
-
Add triethylamine (1.5 eq) to the solution. For amino acids, an aqueous solution of NaOH is often used.[18]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected phenethylamine, which is often pure enough for the next step.[17]
Protocol 2: Bischler-Napieralski-Type Cyclization of a Boc-Carbamate
This protocol describes the cyclization of an N-Boc protected phenethylamine derivative.
Materials:
-
N-Boc-β-(3,4-dimethoxyphenyl)ethylcarbamate
-
Trifluoromethanesulfonic anhydride (Tf₂O) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM), anhydrous
-
2-Chloropyridine (if using Tf₂O)
-
Standard inert atmosphere glassware
Procedure:
-
Dissolve the N-Boc carbamate (1.0 eq) in anhydrous DCM under an argon or nitrogen atmosphere.[19]
-
Cool the solution to 0 °C.
-
If using Tf₂O, add 2-chloropyridine (1.2 eq) followed by the dropwise addition of Tf₂O (1.1 eq).[19]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3,4-dihydroisoquinoline derivative.
Protocol 3: Boc Deprotection of a Tetrahydroisoquinoline Derivative
This protocol details the removal of the Boc group to yield the final amine.
Materials:
-
N-Boc-tetrahydroisoquinoline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M solution).[6]
-
Add TFA (5-10 eq) dropwise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.[6]
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC until all starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize the acid and liberate the free amine.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected tetrahydroisoquinoline.
Data Summary and Comparative Analysis
The strategic choice to employ a Boc protecting group is validated by comparing reaction outcomes.
| Parameter | Traditional Bischler-Napieralski | Boc-Carbamate Cyclization |
| Starting Material | β-Arylethylamide | β-Arylethylcarbamate |
| Typical Reagents | POCl₃, P₂O₅ | Tf₂O, PPA, Lewis Acids |
| Temperature | Reflux (80-110 °C) | 0 °C to Room Temperature |
| Common Side Reactions | Retro-Ritter (styrene formation) | Minimal |
| Substrate Scope | Limited by harsh conditions | Broader, tolerates sensitive groups |
| Typical Yields | Moderate to Good | Good to Excellent |
Table 1: Comparison of traditional and Boc-modified Bischler-Napieralski reactions. Data synthesized from[8][10][12][19].
Conclusion
The tert-butoxycarbonyl protecting group is far more than a simple placeholder in the synthesis of dihydroisoquinolines. It is a strategic tool that fundamentally alters reaction pathways, enabling milder conditions, broadening substrate scope, and preventing problematic side reactions. By converting a standard amide to a Boc-carbamate, the Bischler-Napieralski reaction is transformed from a harsh dehydration to a mild, high-yielding Lewis acid-catalyzed cyclization. In the Pictet-Spengler reaction, the Boc group serves to control reactivity and can influence stereochemical outcomes. The protocols and mechanistic insights provided in this guide demonstrate the causality behind these advantages, empowering researchers to design more efficient and robust syntheses of these vital heterocyclic scaffolds.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pictet-Spengler_reaction [chemeurope.com]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Imperative of 6-Iodo Substitution in Isoquinoline Drug Discovery
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Within this framework, the strategic functionalization of the carbocyclic ring is a critical determinant of pharmacological activity. This technical guide delves into the pivotal role of iodine substitution, specifically at the 6-position of the isoquinoline core. We will explore the unique chemical properties of the 6-iodo group, which establish it as both a versatile synthetic handle for molecular diversification and a key modulator of biological activity through specific molecular interactions. This guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of the causality behind its utility, supported by field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) data.
The Isoquinoline Scaffold: A Privileged Core in Therapeutics
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products, particularly alkaloids like morphine and berberine, and synthetic pharmaceuticals.[2][4][5][6] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The inherent biological activities associated with the isoquinoline framework are extensive, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][7] This proven therapeutic relevance makes the isoquinoline scaffold a highly attractive starting point for drug discovery campaigns.
Halogenation as a Tool in Medicinal Chemistry: The Unique Case of Iodine
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The effects are multifaceted:
-
Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life.
-
Halogen Bonding: Iodine, being the largest and most polarizable stable halogen, is a potent halogen bond donor.[8] This non-covalent interaction with an electron-rich atom (e.g., oxygen, nitrogen, sulfur) in a protein's active site can significantly enhance binding affinity and selectivity.
-
Synthetic Versatility: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group and a versatile handle for transition metal-catalyzed cross-coupling reactions.[9]
Iodine's large atomic radius and ability to form strong halogen bonds give it unique advantages over other halogens in optimizing ligand-protein interactions.[8][10][11]
The 6-Iodo Group: A Nexus of Synthetic Versatility and Pharmacological Enhancement
The substitution pattern on the isoquinoline ring dictates its biological specificity. The 6-position, located on the benzene ring, is of particular strategic importance. Placing an iodine atom at this position unlocks significant potential in both the synthesis and the final pharmacological profile of the derivative.
A Versatile Synthetic Handle for Lead Optimization
The true power of the 6-iodo-isoquinoline core lies in its capacity for diversification. The C6-I bond is primed for a wide range of palladium-, copper-, and other metal-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of the chemical space around the scaffold.[9][12] This is a cornerstone of modern lead optimization, where rapid analogue synthesis is paramount.
dot
Caption: Synthetic utility of 6-iodo-isoquinoline as a precursor.
This synthetic flexibility is not merely a convenience; it is a strategic advantage. It enables chemists to systematically probe the structure-activity relationships of the 6-position substituent, fine-tuning properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Direct Impact on Pharmacological Profile
Beyond its synthetic utility, the 6-iodo substituent can directly contribute to the molecule's biological activity. The size and lipophilicity of the iodine atom can promote favorable interactions within a target's binding pocket.
A notable example is in the development of kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology. The ATP binding site of many kinases features distinct hydrophobic regions. The strategic placement of a halogen, such as iodine, can lead to beneficial interactions within these pockets, enhancing inhibitor potency.[13][14]
In a study on Checkpoint Kinase 1 (Chek1) inhibitors, it was hypothesized that C6 substitution on an indolylquinolinone core could access a hydrophobic pocket (HI). The development of a 6-bromo derivative served as a key intermediate, which was then optimized, demonstrating the power of C6-halogenation in improving potency into the low nanomolar range.[13] Similarly, studies on DYRK1A inhibitors, a kinase implicated in Down syndrome, revealed that 10-iodo-substituted indolo[3,2-c]quinoline derivatives were exceptionally potent, with IC50 values in the nanomolar range.[15][16] This highlights a recurring theme where a strategically placed iodine atom significantly boosts inhibitory activity against key kinase targets.
| Compound Scaffold | 6-Substituent | Target | Potency (IC50) | Reference |
| Indolo[3,2-c]quinoline | -H | DYRK1A | 2.6 µM | [15][16] |
| Indolo[3,2-c]quinoline | -Cl (at pos. 10) | DYRK1A | 31 nM | [15][16] |
| Decahydroisoquinoline | -Benzoyloxy | Antiarrhythmic | Superior to Quinidine | [17] |
| Decahydroisoquinoline | -Benzamido | Antiarrhythmic | Superior to Quinidine | [17] |
Table 1: Comparative activity of substituted (iso)quinolines. Note: Position 10 in the indolo[3,2-c]quinoline scaffold is analogous in its strategic location to position 6 on a simple isoquinoline for probing a key vector space.
Synthetic Methodologies for 6-Iodo-Isoquinolines
The synthesis of 6-iodo-isoquinolines can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the rest of the molecule.
-
Halogen Exchange: One of the most direct methods involves a Finkelstein-type reaction, where a more readily available 6-bromoquinoline is converted to the 6-iodo derivative. This is typically achieved using sodium iodide with a copper(I) catalyst and a suitable ligand like N,N'-dimethyl-cyclohexane-1,2-diamine in a high-boiling solvent such as dioxane.[9]
-
From Amino Precursors: A 6-aminoisoquinoline can be converted to the 6-iodo derivative via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by the introduction of an iodide salt like potassium iodide.[9]
-
Direct C-H Iodination: Modern synthetic methods are increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates. Iodine-catalyzed oxidative C-H functionalization reactions are emerging as powerful tools for the synthesis of complex isoquinoline derivatives, although regioselectivity can be a challenge.[18][19][20]
dot
Caption: Common synthetic routes to 6-iodo-isoquinoline.
Experimental Protocols
To ensure the practical applicability of this guide, we provide a validated protocol for a key synthetic transformation.
Protocol 1: Synthesis of 6-Iodoquinoline via Halogen Exchange
This protocol is adapted from established literature procedures for the copper-catalyzed Finkelstein reaction.[9]
Objective: To convert 6-bromoquinoline to 6-iodoquinoline.
Materials:
-
6-Bromoquinoline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethyl-cyclohexane-1,2-diamine
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Reaction tube with PTFE septum
-
Magnetic stirrer with heating plate
-
Nitrogen gas line
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction tube, add sodium iodide (2.0 eq.), copper(I) iodide (0.05 eq.), and 6-bromoquinoline (1.0 eq.).
-
Solvent and Ligand Addition: Add anhydrous dioxane to the tube, followed by N,N'-dimethyl-cyclohexane-1,2-diamine (0.1 eq.).
-
Inerting: Seal the tube with a PTFE septum. Flush the system with nitrogen gas for 10 minutes by bubbling the gas through the solution via a long needle, with a second needle serving as an outlet.
-
Reaction: After removing the needles, place the reaction tube in a preheated oil bath at 110°C. Stir the mixture vigorously for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the suspension into a separatory funnel containing ice water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or DCM/methanol) to afford 6-iodoquinoline as a solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry, comparing the data with literature values.[9]
Conclusion and Future Outlook
The 6-iodo substitution on the isoquinoline scaffold is not merely an arbitrary functionalization; it is a deliberate and strategic choice in modern drug design. It serves a dual purpose: as a versatile chemical handle that facilitates rapid and extensive structure-activity relationship studies through cross-coupling chemistry, and as a direct contributor to enhanced pharmacological potency through favorable interactions within biological targets. For researchers in drug discovery, understanding the multifaceted importance of the 6-iodo-isoquinoline core is crucial for the rational design of next-generation therapeutics. Future efforts will likely focus on developing even more efficient and regioselective C-H iodination methods and further exploring the role of halogen bonding in achieving unparalleled target selectivity.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. zenodo.org [zenodo.org]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Iodoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Iodine | Chemical Properties, Uses, & Applications | Britannica [britannica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iodine-catalyzed oxidative multiple C–H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, a heterocyclic motif abundant in nature, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides an ideal framework for the spatial presentation of functional groups, enabling high-affinity interactions with a wide array of biological targets. This guide offers a comprehensive exploration of the THIQ core, from its synthesis to its diverse applications in drug discovery, providing field-proven insights and detailed methodologies for the modern researcher.
The Significance of the THIQ Scaffold: A Privileged Structure
The THIQ nucleus is a recurring structural theme in a vast number of alkaloids and synthetic compounds with significant biological activities.[1][2] Its prevalence in clinically successful drugs underscores its importance. The inherent structural rigidity of the THIQ scaffold, combined with the synthetic tractability of its core, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This has led to the development of THIQ-based compounds with a wide range of therapeutic applications, including anticancer, antiviral, neuroprotective, and antihypertensive agents.[1][3][4]
Crafting the Core: Key Synthetic Strategies
The construction of the THIQ scaffold is primarily achieved through two classical and powerful named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these methods is often dictated by the desired substitution pattern and the reactivity of the starting materials.
The Pictet-Spengler Reaction: A Biomimetic Approach
Discovered in 1911, the Pictet-Spengler reaction is a versatile and widely used method for synthesizing THIQs.[5][6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8] The reaction is notable for its often mild conditions, which can even proceed under physiological pH for activated aromatic systems, mimicking biosynthetic pathways.[9]
Causality in Experimental Choices: The selection of the acid catalyst is critical and depends on the nucleophilicity of the aromatic ring. Electron-rich arylethylamines can undergo cyclization with weaker acids, while less reactive substrates may require stronger acids like hydrochloric or trifluoroacetic acid and elevated temperatures.[7] The choice of the carbonyl component directly determines the substitution at the C1 position of the resulting THIQ.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction [10]
-
Reactant Preparation: Dissolve the β-arylethylamine hydrochloride (1.0 equivalent) in an anhydrous protic solvent such as methanol.
-
Addition of Carbonyl Compound: To the solution, add the aldehyde or ketone (1.1-1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 65 °C) for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.
A simplified workflow of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction: A Powerful Alternative
The Bischler-Napieralski reaction provides another robust route to THIQs, proceeding through a 3,4-dihydroisoquinoline intermediate.[11][12] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14]
Causality in Experimental Choices: This reaction generally requires harsher conditions than the Pictet-Spengler synthesis due to the lower electrophilicity of the intermediate.[11] The choice of the dehydrating agent is crucial for the reaction's success. The subsequent reduction of the initially formed 3,4-dihydroisoquinoline to the THIQ is a necessary step, commonly achieved with reducing agents like sodium borohydride.[15]
Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction [12]
-
Reactant Preparation: Dissolve the β-arylethylamide (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Addition of Dehydrating Agent: Add the dehydrating agent (e.g., POCl₃, 2-5 equivalents) to the solution, often at a reduced temperature (e.g., 0 °C).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature or heat to reflux for several hours (typically 1-6 hours), monitoring by TLC or LC-MS.
-
Work-up and Quenching: Carefully quench the reaction by pouring it onto crushed ice and then basifying with a suitable base (e.g., concentrated ammonium hydroxide).
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification of Dihydroisoquinoline: Dry, filter, and concentrate the combined organic layers. Purify the crude 3,4-dihydroisoquinoline by column chromatography or crystallization.
-
Reduction to THIQ: Dissolve the purified 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Final Purification: After the reduction is complete, quench the reaction, remove the solvent, and perform an aqueous work-up followed by extraction. The final THIQ product is purified by column chromatography.
A simplified workflow of the Bischler-Napieralski reaction.
Therapeutic Landscape of THIQ Derivatives
The versatility of the THIQ scaffold has been exploited to develop a multitude of therapeutic agents targeting a wide range of diseases.
Anticancer Activity
THIQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[16][17][18] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[16][17][19]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of THIQ derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[3][20][21][22] These compounds often bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[20][21] This disruption of the microtubule network leads to mitotic arrest and ultimately triggers apoptosis in cancer cells. The sulfamate-containing THIQ derivative 8c has been shown to be a potent inhibitor of tubulin polymerization and induces cell death in various cancer cell lines.[3]
Mechanism of action for THIQ derivatives as tubulin polymerization inhibitors.
Quantitative Structure-Activity Relationship (SAR) in Anticancer THIQs
Systematic structural modifications of the THIQ scaffold have provided valuable insights into the features required for potent anticancer activity.
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| GM-3-18 | Cl | H | HCT116 | 0.9 - 10.7 | [20][23] |
| GM-3-121 | Et | H | HCT116 | 1.72 (anti-angiogenesis) | [20][23] |
| 8c | 2',5'-dichloro | OSO₂NH₂ | DU-145 | 0.09 | [3] |
This table presents a selection of data for illustrative purposes.
Antiviral Activity
The THIQ scaffold has also been investigated for its potential in combating viral infections.[24][25] Several THIQ derivatives have demonstrated inhibitory activity against a range of viruses, including human immunodeficiency virus (HIV) and coronaviruses.[15][26][27]
Mechanism of Action: Inhibition of Viral Replication
The antiviral mechanisms of THIQ derivatives can vary. For instance, certain compounds have been shown to inhibit key viral enzymes like HIV reverse transcriptase.[15] More recently, novel THIQ-based compounds have been identified as potent inhibitors of SARS-CoV-2 replication.[26][27] The compound trans-1 was found to inhibit the post-entry stages of viral replication.[26][27]
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [26][27] |
| trans-1 | SARS-CoV-2 (Delta) | Calu-3 | 2.78 | [26][27] |
| Compound 160 | HIV-1 RT | - | >50% inhibition at 100 µM | [15] |
This table presents a selection of data for illustrative purposes.
Neuroprotective Activity
The THIQ scaffold is present in numerous endogenous and synthetic compounds with effects on the central nervous system.[14] Some THIQ derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease.[14][28][29]
Mechanism of Action: NMDA Receptor Antagonism
One of the key mechanisms underlying the neuroprotective effects of certain THIQ derivatives is their ability to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[30][31][32] Overactivation of NMDA receptors is implicated in excitotoxicity, a major contributor to neuronal cell death in various neurological disorders. By blocking these receptors, THIQ compounds can prevent excessive calcium influx and subsequent neuronal damage. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective properties through its interaction with NMDA receptors.[30][31]
Mechanism of action for THIQ derivatives as neuroprotective agents.
The Clinical Landscape of THIQ-Containing Drugs
The therapeutic relevance of the THIQ scaffold is firmly validated by the number of approved drugs that incorporate this core structure. These drugs address a wide range of medical needs, highlighting the versatility of the THIQ framework.
| Drug Name | Brand Name | Primary Indication | Mechanism of Action |
| Praziquantel | Biltricide | Anthelmintic | Increases the permeability of schistosome cell membranes to calcium ions.[5][16][17] |
| Quinapril | Accupril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor.[1][18][33][34][35] |
| Solifenacin | Vesicare | Overactive Bladder | Selective M3 muscarinic receptor antagonist.[4][36][37][38] |
| Dexmedetomidine | Precedex, Igalmi | Sedative, Analgesic | Selective alpha-2 adrenergic receptor agonist.[2][19][39][40] |
| Fostemsavir | Rukobia | HIV-1 Infection | HIV-1 attachment inhibitor (prodrug of a THIQ-containing compound).[15][41] |
Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility and conformational rigidity make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of THIQ derivatives with enhanced selectivity for their biological targets, thereby minimizing off-target effects and improving their safety profiles. The exploration of novel biological targets for THIQ-based compounds, guided by a deeper understanding of disease pathology, will undoubtedly lead to the discovery of new and innovative medicines.
References
- 1. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | IGALMI® (dexmedetomidine) HCP Site [igalmihcp.com]
- 3. Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solifenacin - Wikipedia [en.wikipedia.org]
- 5. Praziquantel synthesis - chemicalbook [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Bischler napieralski reaction | PPTX [slideshare.net]
- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Antitubulin Agents - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 23. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [ouci.dntb.gov.ua]
- 26. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]
- 30. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. m.youtube.com [m.youtube.com]
- 37. urology-textbook.com [urology-textbook.com]
- 38. Solifenacin: MedlinePlus Drug Information [medlineplus.gov]
- 39. brieflands.com [brieflands.com]
- 40. Molecular targets and mechanism of action of dexmedetomidine in treatment of ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
"tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" literature review
An In-depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2] Its rigid, yet three-dimensional, structure provides an excellent template for presenting pharmacophoric elements in a defined spatial orientation, enabling potent and selective interactions with biological targets. This guide focuses on a particularly valuable derivative: This compound . The strategic placement of an iodine atom at the 6-position transforms the simple THIQ core into a versatile synthetic intermediate. This iodo-substituent serves as a highly efficient "handle" for modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of compound libraries for drug discovery programs.[3] The tert-butyloxycarbonyl (Boc) group provides robust protection of the secondary amine, ensuring chemoselectivity in subsequent synthetic transformations while being readily removable under acidic conditions.[4] This document provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this pivotal building block for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential before its inclusion in a synthetic workflow. The key characteristics of the title compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈INO₂ |
| Molecular Weight | 359.20 g/mol |
| CAS Number | 138350-92-2 (Parent, unsubstituted) |
| Appearance | Typically an off-white to pale yellow solid |
| Key Functional Groups | Aryl Iodide, Boc-protected Amine (Carbamate) |
| Primary Utility | Synthetic Intermediate for Cross-Coupling |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful strategic planning. The most logical and field-proven approach involves the initial construction of the core THIQ structure, followed by functionalization at the 6-position, Boc protection, and final installation of the iodo group. The causality behind this sequence is to install the sensitive but crucial Boc protecting group after the harsher conditions often required for ring formation and initial C6-functionalization, and to perform the iodination as a late-stage transformation of a stable, readily prepared amino precursor.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol synthesizes the target compound from the commercially available 6-amino-1,2,3,4-tetrahydroisoquinoline.
Part A: N-Boc Protection of 6-Amino-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: To a stirred solution of 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M), add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent. The rationale for slow addition at 0 °C is to control the exothermicity of the reaction and prevent side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Part B: Iodination via Sandmeyer-type Reaction
-
Diazotization: Suspend the tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) from Part A in an aqueous solution of hydrochloric acid (HCl, e.g., 2 M) at 0 °C. Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30-45 minutes to form the diazonium salt. The acidic condition is crucial for the formation and stability of the diazonium intermediate.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution is expected.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, then gently warm to 50-60 °C for an additional hour to ensure complete decomposition of the diazonium salt.[6]
-
Work-up: Cool the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining iodine), followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the final product, This compound .
Key Synthetic Applications: A Gateway to Molecular Diversity
The true value of this building block lies in the reactivity of the C-I bond. As a heavy halogen, iodine provides an ideal site for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron species (e.g., a boronic acid or boronate ester). This reaction is fundamental for elaborating the THIQ scaffold with new aryl or heteroaryl substituents, which is a common strategy for modulating a compound's pharmacological profile, solubility, and metabolic stability.[3]
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. The choice of solvent and base is critical and often substrate-dependent; a thorough literature search for similar couplings is advised.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine.[7] This reaction is exceptionally valuable in medicinal chemistry for introducing amine functionalities that can serve as key hydrogen bond donors/acceptors or as points for further derivatization. It has largely replaced harsher classical methods for synthesizing arylamines.[8]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).[9]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, monitoring by TLC or LC-MS. The choice of ligand is critical for success and depends on the steric and electronic properties of the coupling partners.[10]
-
Work-up and Purification: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Case Studies in Drug Discovery
The 6-substituted THIQ scaffold, readily accessible from the title compound, is featured in numerous programs targeting a range of diseases.
| Therapeutic Area / Target | Compound Class Example | Significance of C6-Substitution | Reference(s) |
| Neurology / Orexin-1 Receptor | Selective Orexin-1 Antagonists | Modulation of potency and selectivity. Electron-withdrawing groups are often preferred. | [11][12] |
| Oncology / Tubulin | Tubulin Polymerization Inhibitors | The 1-phenyl substituent, often further decorated, is crucial for binding to the colchicine site. | [13] |
| Oncology / Bcl-2 Family Proteins | Dual Bcl-2/Mcl-1 Inhibitors | Substituents at this position can be tailored to optimize interactions within the protein's binding groove. | [14] |
| Inflammatory Disease / STING | STING Inhibitors | The C6 position can be functionalized to interact with the transmembrane domain of the STING protein. | [15] |
Conclusion
This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is rational and achievable, and its true power is unlocked through its exceptional utility in palladium-catalyzed cross-coupling reactions. The ability to reliably and modularly introduce a wide array of substituents at the 6-position via Suzuki and Buchwald-Hartwig reactions allows for the rapid exploration of structure-activity relationships (SAR). For research teams aiming to develop novel therapeutics based on the privileged tetrahydroisoquinoline scaffold, mastering the chemistry of this intermediate is a critical step toward success.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoquinoline Scaffold and C-C Bond Formation
The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The functionalization of the isoquinoline core is therefore a critical endeavor in the pursuit of novel therapeutics. The introduction of an alkynyl moiety at the C-6 position of the 3,4-dihydroisoquinoline scaffold via Sonogashira coupling opens up a gateway to a diverse range of novel chemical entities with significant potential in drug discovery programs.[4]
The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[5] This palladium- and copper-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable method in modern organic synthesis.[5][6]
This document provides a comprehensive guide to the Sonogashira coupling of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate for the synthesis of a variety of substituted isoquinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for the synthesis of the starting material and the subsequent coupling reaction, and offer insights into troubleshooting and optimization.
Mechanistic Overview: The Dual Catalytic Cycle of Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding these cycles is crucial for rational experimental design and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) complex.[8]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[2]
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of an amine base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[8] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The synergistic interplay between the palladium and copper catalysts allows the reaction to proceed under mild conditions with high efficiency.[5]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Synthesis of Starting Material: this compound
The synthesis of the title iodo-substituted isoquinoline is a crucial first step. A reliable method involves a three-step sequence starting from the commercially available tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. This mild procedure avoids harsh conditions often associated with direct halogenation of phenols.[7][9]
Protocol 1: Synthesis of tert-Butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
To a solution of tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude triflate is typically of sufficient purity for the next step, but can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
In a dry flask under an inert atmosphere, combine the crude triflate from the previous step (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.03 eq).
-
Add anhydrous 1,4-dioxane (0.1 M) and degas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 3: Synthesis of this compound
-
Dissolve the boronate ester (1.0 eq) in a mixture of methanol and water (4:1, 0.1 M).
-
Add sodium iodide (NaI, 2.0 eq) and chloramine-T trihydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aryl iodide.
Caption: Synthetic workflow for the preparation of the aryl iodide.
Sonogashira Coupling Protocol
The following protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Experimental Procedure
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Solvent and Base: Add the anhydrous solvent via syringe, followed by the addition of the anhydrous amine base.
-
Addition of Alkyne: Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required (typically 25-60 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-3,4-dihydroisoquinoline derivative.
Data Presentation: Typical Reaction Parameters and Outcomes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | TEA | THF | 25 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | DIPA | THF | 40 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | TEA | DMF | 25 | 4 | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | TEA | THF | 50 | 12 | 70-80 |
Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Field-Proven Insights
Issue 1: Low or No Conversion
-
Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen.[8] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. A black precipitate (palladium black) indicates catalyst decomposition.
-
Reagent Purity: Impurities in the starting materials, especially the alkyne or the amine base, can poison the catalyst.[8] Use high-purity reagents and consider distilling the amine base before use.
-
Insufficient Base: The amine base is crucial for the deprotonation of the alkyne.[8] Ensure an adequate excess of a sufficiently strong and non-coordinating base is used.
Issue 2: Formation of Alkyne Homocoupling (Glaser Coupling) Product
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.[10] Rigorous exclusion of air is critical.
-
High Copper Concentration: While essential for the reaction, high concentrations of the copper co-catalyst can favor the Glaser coupling.[10] Reducing the amount of CuI may mitigate this side reaction.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring the bimolecular homocoupling.
-
Copper-Free Conditions: If homocoupling remains a significant issue, consider employing a copper-free Sonogashira protocol.[11] These methods often require different ligands and reaction conditions but can completely eliminate the Glaser coupling side product.
Caption: A troubleshooting guide for common issues in Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound is a robust and highly effective method for the synthesis of a diverse array of 6-alkynyl-substituted isoquinoline derivatives. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this document, researchers can confidently and efficiently access these valuable building blocks for drug discovery and development. The ability to fine-tune the electronic and steric properties of the isoquinoline core through the introduction of various alkynyl substituents underscores the strategic importance of this synthetic transformation.
References
- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. mdpi.com [mdpi.com]
- 7. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of C–N bonds to synthesize a diverse array of biologically active molecules. The 3,4-dihydroisoquinoline scaffold is a privileged structure in numerous pharmaceutical agents, and its functionalization via C-N coupling is of significant interest in drug discovery.[1][2][3][4] This document delves into the mechanistic underpinnings of the reaction, offers a rationale for the selection of catalysts, ligands, and bases, and provides a step-by-step protocol for practical implementation in a laboratory setting. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a higher success rate for this pivotal transformation.
Introduction: The Significance of C–N Bond Formation and the 3,4-Dihydroisoquinoline Core
The construction of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, largely due to the prevalence of arylamines in pharmaceuticals, natural products, and materials science.[1][5][6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[5][6]
The 3,4-dihydroisoquinoline moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and antihypertensive properties.[2][3][4][7][8] The ability to introduce diverse amine functionalities at the C6 position of the this compound scaffold through the Buchwald-Hartwig amination opens up vast possibilities for generating novel molecular entities for drug discovery programs.[2][3]
Mechanistic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[5][9][10] A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9][10]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[5] The choice of ligand plays a critical role in promoting the desired reductive elimination over competing side reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Precatalyst
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[9][11] Precatalysts are often preferred as they can be more stable and provide more consistent results. For aryl iodides, a variety of palladium sources can be effective.
Ligand Selection
The ligand is arguably the most critical component, as it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the amination of aryl iodides, bulky, electron-rich phosphine ligands are generally employed.[5][6] These ligands promote oxidative addition and reductive elimination while preventing the formation of unreactive palladium dimers.[12]
| Ligand Class | Examples | Key Features & Applications |
| Biarylphosphines | XPhos, RuPhos, BrettPhos | Highly effective for a broad range of substrates, including challenging aryl chlorides and sulfonates. Often allow for lower catalyst loadings and milder reaction conditions. |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | One of the earlier generations of effective ligands, particularly for aryl iodides and bromides.[5] |
| Bidentate Ligands | BINAP, Xantphos | Can be effective in preventing the formation of palladium iodide dimers, which can inhibit the reaction.[5] |
For the amination of this compound, a biarylphosphine ligand such as XPhos or RuPhos is a highly recommended starting point due to their broad applicability and high reactivity.
Base Selection
The base plays a crucial role in deprotonating the amine, which is necessary for the formation of the palladium-amido complex.[13][14][15] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
| Base | pKa of Conjugate Acid | Characteristics & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base that often leads to high reaction rates. However, it is not compatible with base-sensitive functional groups.[9][12] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A strong, non-nucleophilic base that can be used with substrates containing protic functional groups.[12] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | A weaker base that offers excellent functional group tolerance.[9][12] |
| Potassium Phosphate (K₃PO₄) | ~12 | Another weaker base with good functional group tolerance, often effective for the arylation of amides.[12] |
For a general protocol, sodium tert-butoxide is a robust choice, assuming no base-sensitive functionalities on the amine coupling partner. For more sensitive substrates, cesium carbonate or potassium phosphate should be considered.
Solvent Selection
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-polar to moderately polar solvents are typically used.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A very common solvent for Buchwald-Hartwig reactions. Its poor solubility for iodide salts can sometimes be advantageous in preventing catalyst inhibition.[12][16] |
| 1,4-Dioxane | 101 | Another frequently used solvent, though it is considered a high-impact solvent and should be replaced if possible.[16][17] |
| Tetrahydrofuran (THF) | 66 | A lower-boiling ethereal solvent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF and dioxane.[18] |
Toluene or 1,4-dioxane are standard choices for this reaction, typically run at elevated temperatures (80-110 °C).[9][16]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a representative protocol and may require optimization for specific amine substrates.
Reagents and Equipment
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical tools for reaction monitoring (TLC, LC-MS, or GC-MS)
Step-by-Step Procedure
Caption: A generalized workflow for the Buchwald-Hartwig amination.
-
Preparation and Inerting: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv) and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.5 equiv). Then, add the amine (1.2 equiv) either neat (if liquid) or as a solution in the reaction solvent. Finally, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent such as ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed or poisoned). 2. Insufficiently strong or insoluble base. 3. Poor quality solvent (not anhydrous or degassed). 4. Reaction temperature too low. | 1. Use a fresh batch of catalyst/precatalyst. Ensure all reagents are pure. 2. Switch to a stronger base (e.g., NaOtBu or LHMDS). Ensure vigorous stirring to suspend inorganic bases.[19] 3. Use freshly distilled or commercially available anhydrous, degassed solvent. 4. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Hydrodehalogenated Byproduct | 1. β-hydride elimination from the amine. 2. Reductive dehalogenation by the catalyst. | 1. This is more common with primary amines. Consider using a different ligand that favors reductive elimination. 2. Screen different ligands (e.g., switch from a monodentate to a bidentate ligand). Adjust the base and temperature. |
| Incomplete Reaction | 1. Catalyst deactivation over time. 2. Reversible reaction or product inhibition. | 1. Add a second portion of the catalyst. 2. Increase the amount of the amine coupling partner. |
| Poor Solubility of Reagents | The amine or other reagents are not soluble in the chosen solvent. | Consider a different solvent system. For highly polar amines, a more polar solvent like DMF might be attempted, although it is not a typical choice for Buchwald-Hartwig reactions and may require significant optimization.[20] |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of novel compounds in drug discovery. A thorough understanding of the reaction mechanism and the roles of the various components allows for the rational selection of conditions to achieve high yields and purity. The protocol provided herein serves as a solid starting point for the successful implementation of this reaction, and the troubleshooting guide offers practical solutions to common experimental challenges.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
Application Notes and Protocols for the Heck Reaction of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in medicinal chemistry and materials science for the construction of complex molecular architectures.[3][4] For drug development professionals, mastering the Heck reaction provides a powerful tool for the synthesis of novel pharmacophores and the diversification of lead compounds.
This guide provides a detailed examination of the Heck reaction conditions specifically tailored for tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile building block in pharmaceutical research. By understanding the mechanistic underpinnings and the rationale behind the selection of reagents, researchers can confidently apply and troubleshoot this critical transformation.
The Heck Reaction: A Mechanistic Overview
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] A grasp of this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step, and its facility follows the trend I > Br > Cl.[5] For this compound, the highly reactive C-I bond ensures a facile oxidative addition.
-
Coordination and Migratory Insertion: The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new C-C bond.[5]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the new C-C bond is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) species.[5] This step dictates the regioselectivity and stereoselectivity of the final product.
-
Reductive Elimination and Catalyst Regeneration: A base is crucial for neutralizing the generated hydrohalic acid (HI) and facilitating the reductive elimination of HX from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]
Optimizing Heck Reaction Conditions for this compound
The success of a Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, the following considerations are key:
| Component | Examples | Rationale and Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice, often reduced in situ to the active Pd(0) species by a phosphine ligand or an amine base.[1][3] Pd₂(dba)₃ is a stable Pd(0) source. Pd(PPh₃)₄ can be used directly but may be less efficient than in situ generated catalysts.[3] |
| Ligand | PPh₃, P(o-tolyl)₃, Buchwald ligands (e.g., SPhos, XPhos) | For aryl iodides, simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[6] Bulky, electron-rich phosphines, such as those developed by Buchwald, can enhance catalytic activity, particularly for less reactive aryl halides.[7] The ligand stabilizes the Pd(0) species and modulates its reactivity.[5] |
| Base | Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃, NaOAc | An organic base like triethylamine is commonly used and often acts as the solvent.[6] Inorganic bases such as potassium or cesium carbonate are also effective and can be advantageous in certain solvent systems.[5] The base is essential to neutralize the HI produced and regenerate the catalyst.[8] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF and DMAc are frequently employed as they can help solubilize the reagents and stabilize the catalytic species.[9] Toluene is a less polar option that can also be effective. The choice of solvent can influence reaction rates and yields.[9] |
| Temperature | 80-120 °C | The reaction temperature is a critical parameter that often requires optimization. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.[10] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Heck reaction of this compound with a generic alkene (e.g., ethyl acrylate). Optimization may be required for different alkene coupling partners.
Reagents and Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by triethylamine (2 equivalents) and the alkene (1.5 equivalents).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium precursor is of good quality. Consider using a different Pd source or pre-activating the catalyst.[10] Ensure the reaction is conducted under strictly inert conditions to prevent catalyst decomposition.[10] |
| Low reaction temperature | Incrementally increase the reaction temperature, but be mindful of potential catalyst degradation at very high temperatures.[10] | |
| Formation of Palladium Black | Catalyst decomposition/aggregation | Use a ligand to stabilize the Pd(0) species.[11] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help.[12][13] |
| Side reactions (e.g., alkene isomerization) | Slow reductive elimination | The addition of certain salts can sometimes suppress isomerization by facilitating the final reductive elimination step.[3] |
Conclusion
The Heck reaction is a robust and versatile method for C-C bond formation that is indispensable in the synthesis of complex molecules for drug discovery and development. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and optimize the Heck coupling of this compound. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating this powerful synthetic transformation.
References
- 1. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction: The Strategic Importance of Boc Deprotection in Amine Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the use of protecting groups is a fundamental strategy for achieving chemo-selectivity. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a preeminent choice for the protection of amines.[1] Its popularity is rooted in its robust stability across a wide array of non-acidic chemical environments, including basic and nucleophilic conditions, which allows for the manipulation of other functional groups within a complex molecule without unintended reactions at the amine site.[2]
The true elegance of the Boc group, however, lies in the facility of its removal. Under acidic conditions, the Boc group is cleanly and efficiently cleaved, liberating the free amine for subsequent synthetic transformations.[3] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) makes it an indispensable tool in multi-step synthetic campaigns.[1]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the deprotection of a key synthetic intermediate, tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. The resulting product, 6-iodo-1,2,3,4-tetrahydroisoquinoline, is a valuable scaffold in medicinal chemistry.[4][5][6] We will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven protocols, address common challenges, and outline methods for reaction monitoring and product validation.
Mechanistic Rationale: The Acid-Catalyzed Cascade of Boc Group Removal
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed carbamate hydrolysis.[2][3] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, most commonly trifluoroacetic acid (TFA).[2][7] This initial protonation event is crucial as it significantly weakens the tert-butyl-oxygen bond.[2]
The subsequent step involves the heterolytic cleavage of this weakened bond, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][2][8] The stability of the tertiary carbocation is a key thermodynamic driving force for this fragmentation.[1] The carbamic acid is inherently unstable and rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and the desired free amine.[2][8] In the acidic reaction medium, the newly liberated amine is immediately protonated, typically yielding the corresponding amine salt (e.g., a trifluoroacetate salt) as the final product.[2][8]
A noteworthy side reaction can occur where the electrophilic tert-butyl cation alkylates other nucleophilic sites within the molecule or the solvent.[9] This can be particularly problematic with electron-rich aromatic rings or other sensitive functional groups.[10] To mitigate this, "scavengers" such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[2]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodo-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dihydroisoquinolines and Their Functionalization
The dihydroisoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its structural rigidity and defined three-dimensional arrangement make it an ideal framework for the design of targeted therapeutics. Functionalization of the dihydroisoquinoline core is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Among the various positions on the dihydroisoquinoline ring system, the C-6 position offers a strategic vector for chemical modification. The introduction of a halogen, particularly iodine, at this position transforms the molecule into a versatile building block for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) center, the key initiating step in numerous powerful bond-forming methodologies. This reactivity allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino moieties, thereby providing rapid access to novel chemical matter for drug discovery programs.
This comprehensive guide provides detailed application notes and field-proven protocols for the five major classes of palladium-catalyzed cross-coupling reactions of 6-iodo-dihydroisoquinolines: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2]
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
References
Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction: The Strategic Importance of Substituted Dihydroisoquinolines
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. The ability to precisely functionalize this core, particularly at the C6 position, is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for this purpose.[1] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acid coupling partners make it an indispensable reaction in modern drug discovery.[2]
This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate with various aryl and heteroaryl boronic acids. Beyond a simple recitation of steps, this document elucidates the rationale behind key procedural choices, offers insights into reaction optimization, and provides a framework for troubleshooting, ensuring a high rate of success for researchers.
Reaction Principle & Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound (nucleophile) with an organic halide or triflate (electrophile).[3] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the dihydroisoquinoline substrate, forming a Pd(II) complex.[5][6] This is often the rate-determining step for aryl iodides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (as a boronate species) is transferred to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex.[5][7] The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its analogs. The unique properties of this halogenated, Boc-protected heterocyclic scaffold, while valuable in synthesis, present specific purification challenges. This guide is structured to provide direct, experience-driven solutions to common issues encountered in the lab, ensuring you can achieve the desired purity and yield for your critical intermediates.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound derivatives. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: My final product is a persistent oil or viscous syrup, but I expect a solid. What's causing this and how can I solidify it?
Root Cause Analysis:
This is one of the most common issues and is frequently caused by the presence of residual, non-volatile materials. The primary culprits are:
-
Excess Di-tert-butyl dicarbonate ((Boc)₂O): If your synthesis involves the N-Boc protection of the tetrahydroisoquinoline core, any unreacted (Boc)₂O will remain in the crude product. It is a low-melting solid that often imparts an oily consistency to the final product.[1]
-
Residual Solvents: High-boiling point solvents used in the reaction or chromatography (e.g., DMF, DMSO, or toluene) can be difficult to remove under standard rotary evaporation conditions.
-
Low-Molecular-Weight Side Products: Minor impurities from the synthesis can act as a eutectic contaminant, depressing the melting point of the bulk material and preventing crystallization.
Solutions:
Protocol 1: Removal of Excess (Boc)₂O and Crystallization
This protocol is specifically designed to remove residual (Boc)₂O and induce crystallization.
-
Initial Solvent Removal: Ensure all volatile solvents are thoroughly removed from your crude product using a rotary evaporator followed by high vacuum for several hours. Heating gently (e.g., 40-60 °C) can help remove stubborn solvents, but be cautious with thermally sensitive compounds.[1]
-
Trituration with a Non-Polar Solvent:
-
Add a minimal amount of a cold, non-polar solvent in which your product is poorly soluble but (Boc)₂O is soluble. n-Hexane or pentane are excellent first choices.
-
Stir the oily mixture vigorously with a spatula or magnetic stir bar. The goal is to "wash" the impurity out of the oil. You may observe your product precipitating as a solid.
-
Isolate the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Precipitation/Recrystallization:
-
If trituration fails, dissolve the oil in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).[1]
-
Slowly add a non-polar "anti-solvent" like n-hexane or diethyl ether until the solution becomes cloudy.[1]
-
Warm the mixture slightly to redissolve the precipitate, and then allow it to cool slowly to room temperature, and subsequently in a refrigerator or freezer.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
For particularly stubborn oils, adding a seed crystal of pure material can initiate crystallization.[2][3]
-
Q2: My TLC and ¹H NMR show a persistent impurity with a chemical shift around δ 1.4-1.5 ppm. What is it and how do I remove it?
Root Cause Analysis:
A strong singlet in the δ 1.4-1.5 ppm region of the ¹H NMR spectrum is the hallmark of the tert-butyl group. While your desired product contains a Boc group (C(CH₃)₃), a disproportionately large integral for this peak often points to two main impurities:
-
Di-tert-butyl dicarbonate ((Boc)₂O): As mentioned in Q1, this is a very common byproduct. It has a singlet at approximately δ 1.5 ppm in CDCl₃.
-
tert-Butanol: This can form from the decomposition of (Boc)₂O or during the work-up if acidic conditions are present. It appears as a singlet around δ 1.3 ppm in CDCl₃.
Solutions:
Workflow for Impurity Identification and Removal
Caption: Decision workflow for removing t-butyl impurities.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is effective for separating compounds with different polarities. Since this compound is moderately polar, a gradient elution can effectively separate it from less polar impurities like (Boc)₂O and more polar impurities.
-
Select Solvent System: A common and effective mobile phase is a mixture of ethyl acetate (EtOAc) and hexane (or petroleum ether).[4][5] Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., to 20-30% EtOAc).
-
Prepare the Column: Dry pack the silica gel or prepare a slurry in the initial, low-polarity solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the column. This "dry loading" technique often results in better separation.
-
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC. Combine the fractions containing the pure product.
| Compound | Typical Rf (10% EtOAc/Hexane) | Notes |
| (Boc)₂O | High (> 0.8) | Elutes very quickly. |
| Target Product | Moderate (~0.3-0.5) | Elutes after (Boc)₂O. |
| tert-Butanol | Low (< 0.2) | May streak on TLC. Can often be removed with an aqueous wash prior to chromatography. |
Table 1: Typical chromatographic behavior of the target compound and related impurities.
Q3: I suspect my compound is degrading on the silica gel column. What are the signs and what alternative purification methods can I use?
Root Cause Analysis:
Silica gel is acidic and can cause the degradation of acid-sensitive compounds. The Boc protecting group is notoriously labile to acid.[6][7] Prolonged exposure to silica can lead to partial or complete deprotection of the nitrogen, resulting in a free amine that sticks to the column and is difficult to elute.
Signs of on-column degradation include:
-
Streaking on TLC: The appearance of a long "tail" from the baseline to the product spot.
-
Low Recovery: A significant loss of mass after chromatography.
-
New, More Polar Spots on TLC: The appearance of new spots with a lower Rf in the collected fractions, corresponding to the deprotected product.
Solutions:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in your mobile phase and add ~1% triethylamine (Et₃N) by volume.
-
Stir for 15-20 minutes, then pack the column as usual. The Et₃N will neutralize the acidic sites on the silica, minimizing degradation.
-
-
Use a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds. Basic alumina is particularly effective for nitrogen-containing compounds.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile and water can be an excellent, albeit more expensive, alternative.
-
-
Avoid Chromatography: Rely on crystallization or trituration as the primary purification method whenever possible.[2] This is often the best strategy if the main impurity is from excess reagent.
Frequently Asked Questions (FAQs)
Q: What is the typical appearance and stability of pure this compound?
A: The pure compound is typically an off-white to pale yellow solid.[8][9] It is generally stable when stored in a cool, dry, and dark place. The C-I bond can be sensitive to light over long periods, so storage in an amber vial is recommended. The Boc group is stable to basic conditions but will be cleaved by strong acids.[7]
Q: My synthesis involves a Pictet-Spengler reaction. What are some common side products I should be aware of during purification?
A: The Pictet-Spengler reaction is a powerful method for creating the tetrahydroisoquinoline core.[10][11][12] However, potential side reactions can lead to impurities that complicate purification. These may include:
-
N-formyl or N-acyl impurities: If formic acid or another carboxylic acid is used as the catalyst.
-
Partially reduced or oxidized species: Depending on the reaction conditions and the stability of the starting materials.
-
Over-alkylation or dimerization: Though less common, these can occur under harsh conditions. Careful monitoring of the reaction by TLC or LC-MS is crucial to minimize byproduct formation.
Q: Can I remove the Boc group during the purification work-up?
A: Yes, but it should be a deliberate step. The Boc group is sensitive to acidic conditions.[13] Washing your organic layer with a strong aqueous acid (e.g., 1M HCl) during the extraction process can lead to partial or complete deprotection. If your goal is to isolate the Boc-protected compound, use a milder wash, such as saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.[5]
Key Experimental Protocols
General Workflow for Purification
Caption: Standard purification workflow for the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxy… [cymitquimica.com]
- 9. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 158984-83-9 [sigmaaldrich.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. pubs.acs.org [pubs.acs.org]
Incomplete Boc deprotection of "tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate"
Topic: Incomplete Boc Deprotection of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from the sterically hindered and electron-deficient 6-iodo-3,4-dihydroisoquinoline scaffold. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you troubleshoot and optimize this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed Boc deprotection?
The reaction proceeds via an acid-catalyzed cleavage of the carbamate.[1] First, the carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA or HCl), making the carbamate a better leaving group.[1][2] The C-O bond then cleaves, releasing a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[3][4]
Q2: Why can the deprotection of this compound be particularly challenging?
Several factors contribute to the difficulty of this specific transformation:
-
Steric Hindrance: The dihydroisoquinoline ring system presents a moderately hindered environment around the nitrogen atom, which can slow the rate of reaction compared to simpler aliphatic amines.
-
Electronic Effects: The iodine atom is an electron-withdrawing group, which can slightly decrease the basicity of the carbamate's carbonyl oxygen. This makes the initial protonation step, which is crucial for cleavage, less favorable.[5]
-
Side Reactions: The liberated tert-butyl cation is a reactive electrophile that can cause unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic sites on the molecule, leading to impurities.[6]
Q3: How do I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[7] The deprotected amine product is significantly more polar than the Boc-protected starting material and will therefore have a much lower Retention Factor (Rƒ) on the TLC plate. A complete reaction is indicated by the total consumption of the starting material spot. For definitive confirmation, ¹H NMR spectroscopy can be used to verify the complete disappearance of the characteristic singlet peak for the tert-butyl protons, which typically appears around 1.5 ppm.[8]
Troubleshooting Guide: Incomplete Deprotection
This section addresses the most common failure mode—an incomplete reaction—and provides a logical workflow to identify and solve the problem.
Problem: Reaction stalls or remains incomplete after the standard reaction time.
This is the most frequent issue, often observed by the persistence of starting material on a TLC plate. The following table outlines the probable causes and recommended solutions.
| Probable Cause | Detailed Explanation & Rationale | Recommended Solution |
| 1. Insufficient Acid | The deprotection reaction is acid-catalyzed, and its rate can show a second-order dependence on acid concentration.[6] For a sterically hindered or electron-deficient substrate, the standard stoichiometry may be insufficient to drive the reaction to completion. | Increase the amount of acid. For TFA, instead of a 25-50% solution in DCM, try using neat TFA.[2] For HCl, ensure the solution is a true 4M concentration and use a larger excess (e.g., 10-20 equivalents). |
| 2. Low Reaction Temperature | Most Boc deprotections are run at room temperature.[9][10] However, substrates that are less reactive due to steric or electronic factors may require additional thermal energy to overcome the activation barrier. | Gently warm the reaction mixture to 30-40°C. Monitor closely by TLC, as higher temperatures can also accelerate side reactions. |
| 3. Water Contamination | The presence of significant amounts of water can hydrolyze the acid reagent and interfere with the reaction mechanism. This is particularly critical for HCl in dioxane, which is hygroscopic. | Ensure all solvents (DCM, Dioxane) are anhydrous. Use a fresh, high-quality bottle of acid (TFA or HCl/dioxane solution). |
| 4. Sub-optimal Reagent Choice | While TFA and HCl are the most common reagents, their effectiveness can vary. TFA is a stronger acid, but the resulting trifluoroacetate salt can sometimes be difficult to handle. HCl in dioxane is effective but its concentration can decrease over time if not stored properly.[10][11] | If using TFA/DCM fails, switch to 4M HCl in dioxane. Conversely, if HCl in dioxane is ineffective, TFA is a stronger alternative. |
| 5. Inadequate Reaction Time | While many deprotections are complete within 1-2 hours[12], challenging substrates may simply require longer reaction times for full conversion. | Extend the reaction time, monitoring every 2-4 hours by TLC until the starting material is no longer visible. Overnight stirring is often a practical solution. |
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting an incomplete deprotection reaction.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Optimized Experimental Protocols
Here we provide detailed, step-by-step protocols for the two most reliable methods for this deprotection.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is often faster and uses a stronger acid, making it a good first choice for difficult substrates.[13]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Protocol:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. This helps to control any initial exotherm.
-
Slowly add TFA (10-20 eq). For this challenging substrate, a 1:1 mixture of TFA:DCM (v/v) is recommended.[14]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete in 2-6 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Work-up:
-
Carefully dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.
-
Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an excellent alternative and can sometimes provide cleaner reactions, although it may be slower.[10][15]
Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane (commercial, high-quality)
-
Diethyl ether or MTBE, anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware
Protocol:
-
Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of 1,4-dioxane or DCM.
-
Add the 4M HCl solution in 1,4-dioxane (10-15 eq) to the stirred solution at room temperature.
-
A precipitate (the HCl salt of the product) may form as the reaction proceeds.
-
Stir at room temperature for 4-16 hours. Monitor by TLC by taking a small aliquot, neutralizing it with a drop of ammonia in methanol, and spotting it on the plate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Work-up:
-
Add a sufficient volume of anhydrous diethyl ether or MTBE to the residue and triturate (stir/scrape) to form a fine solid.
-
Collect the solid product by filtration, wash it thoroughly with fresh diethyl ether to remove any non-polar impurities, and dry under vacuum.
-
The product is isolated as the stable hydrochloride salt.
-
General Experimental Workflow Visualization
Caption: General workflow for acid-catalyzed Boc deprotection.
Alternative Deprotection Strategies
If standard acidic methods fail or are incompatible with other functional groups in your molecule, several alternative methods can be considered. These often require more specialized reagents and optimization.
| Method | Reagents | Conditions | Rationale & Considerations |
| Mild Acidic | Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | Generates HCl in situ under very mild conditions. Can be effective for substrates with other acid-labile groups.[5][16] |
| Lewis Acid-Catalyzed | ZnBr₂, AlCl₃, TMSI | Aprotic solvent (e.g., DCM) | Lewis acids can coordinate to the carbonyl oxygen to facilitate cleavage. Conditions vary widely and require screening.[13][17] |
| Thermal Deprotection | Heat (often >150°C) | High-boiling solvent or neat | Can be effective but requires high temperatures that may not be suitable for complex molecules.[14][18] Often used in flow chemistry.[19] |
| Iodine-Catalyzed | Catalytic I₂ | DCM or solvent-free | A neutral method that avoids strong acids. The mechanism is believed to involve activation of the Boc group by iodine.[20] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" starting material stability issues
Welcome to the technical support center for tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1008517-84-7). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide actionable troubleshooting guidance for this versatile synthetic intermediate. My insights are drawn from extensive experience in handling complex organic molecules and are grounded in established chemical principles.
This guide is structured to anticipate and directly answer the challenges you may encounter during your experiments, ensuring the integrity of your starting material and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I've noticed a slight discoloration (yellow to brown) in my batch of this compound upon storage. Is this a cause for concern?
A1: Yes, discoloration is often an early indicator of degradation and should be investigated. The two primary chromophores in this molecule susceptible to degradation are the aryl iodide bond and the tetrahydroisoquinoline (THIQ) core.
-
Aryl Iodide Degradation: Aryl iodides can be sensitive to light and heat, potentially undergoing homolytic cleavage of the C-I bond to form radical species. This can lead to the formation of elemental iodine (I₂), which is colored, and the de-iodinated parent compound, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.[1][2]
-
THIQ Core Oxidation: The THIQ nucleus is susceptible to oxidation, particularly at the benzylic C1 position, which can lead to the formation of colored, conjugated impurities such as the corresponding 3,4-dihydroisoquinolinium species or isoquinolinones.[3][4][5][6][7] This process can be accelerated by exposure to air (oxygen) and light.
While slight discoloration may not significantly impact the outcome of all reactions, it indicates that the purity of the material is compromised. For sensitive downstream applications, such as catalysis or GMP synthesis, it is crucial to assess the purity before use.
Q2: What are the ideal storage conditions for this starting material to ensure its long-term stability?
A2: Based on the chemical nature of the molecule and supplier recommendations for similar compounds, the following storage conditions are advised to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential thermal degradation pathways, including de-iodination and N-Boc thermolysis. Some suppliers recommend cold-chain transportation for this reason. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the THIQ core by displacing atmospheric oxygen.[8][9][10] |
| Light | Amber vial or protection from light | Minimizes photo-induced degradation of the light-sensitive aryl iodide bond.[1][2][11][12] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the Boc-protecting group, especially in the presence of any acidic impurities. |
Q3: My reaction yield is lower than expected. Could the stability of the starting material be the issue?
A3: Absolutely. The use of degraded starting material is a common cause of diminished reaction yields. The primary degradation pathways that could affect your reaction are:
-
De-iodination: If your downstream reaction is a cross-coupling at the 6-position (e.g., Suzuki, Heck, Sonogashira), the presence of the de-iodinated impurity will be non-reactive and will lower your yield.
-
N-Boc Deprotection: If the material has been exposed to acidic conditions or excessive heat, premature cleavage of the Boc group could occur.[13][14][15][16][17][18][19][20][21][22][23][24] The resulting free secondary amine may react differently in your intended transformation or complicate purification.
-
Oxidation: Oxidation of the THIQ ring can lead to byproducts that may interfere with your reaction or purification.
It is highly recommended to verify the purity of your starting material by HPLC or ¹H NMR before commencing your reaction, especially if the material has been stored for an extended period or has shown signs of discoloration.
Troubleshooting Guide
Problem 1: Purity assessment of the starting material shows unexpected peaks.
Workflow for Identification of Degradation Products
Caption: Troubleshooting workflow for identifying degradation products.
Explanation of Potential Degradation Products:
| Degradation Product | Structure | Expected Mass Change | Key ¹H NMR Signal Changes |
| De-iodination | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | M - 126.9 Da | Change in aromatic proton splitting pattern and chemical shifts. |
| Oxidation (C1-Oxo) | tert-Butyl 6-iodo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | M + 14 Da | Disappearance of the C1-H₂ singlet. |
| Oxidation (Aromatization) | tert-Butyl 6-iodo-3,4-dihydroisoquinolinium-2(1H)-carboxylate | M - 2 Da | Appearance of new olefinic or aromatic protons, disappearance of aliphatic THIQ protons. |
| De-Boc | 6-Iodo-1,2,3,4-tetrahydroisoquinoline | M - 100.1 Da | Disappearance of the characteristic tert-butyl singlet at ~1.5 ppm. |
Problem 2: The starting material appears to be degrading during the reaction workup.
Some compounds are stable under inert reaction conditions but degrade upon exposure to air, moisture, or non-neutral pH during aqueous workup.
Protocol for Assessing Workup Stability
-
Pre-Workup Sampling: Before quenching your reaction, extract a small aliquot (e.g., 0.1 mL) of the crude reaction mixture under an inert atmosphere.
-
Solvent Removal: Quickly remove the solvent from this aliquot under reduced pressure.
-
Immediate Analysis: Dissolve the residue in a suitable deuterated solvent and acquire a ¹H NMR spectrum immediately. This is your "time zero" reference.
-
Simulated Workup: Take another aliquot of the reaction mixture and subject it to your planned workup conditions (e.g., exposure to air, washing with acidic/basic aqueous solutions).
-
Post-Workup Analysis: After the simulated workup, isolate the organic components, remove the solvent, and acquire another ¹H NMR spectrum.
-
Comparison: Compare the post-workup spectrum to your "time zero" reference. The appearance of new peaks or disappearance of your product peak will confirm workup instability.
If instability is detected, consider modifying your workup to be entirely anhydrous or buffered at a neutral pH.
Experimental Protocols
Protocol 1: Forced Degradation Study to Proactively Identify Potential Issues
A forced degradation study is a powerful tool to understand the intrinsic stability of your starting material.[25][26][27][28][29] This protocol will help you identify likely degradation pathways and validate your analytical method's ability to detect these impurities.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
HPLC system with UV detector
-
Photostability chamber or a light source
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the starting material in methanol at a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. |
| Oxidation | Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Stress | Keep the solid material in an oven at 80 °C for 48 hours. Then dissolve in methanol for analysis. |
| Photostability | Expose the solid material to light (ICH Q1B guidelines) for a specified duration. Then dissolve in methanol for analysis. |
-
Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Expected Outcomes:
This study will reveal the susceptibility of the compound to different degradation pathways, allowing you to proactively implement appropriate handling and storage procedures.
Protocol 2: Standard HPLC Method for Purity Assessment
This method provides a baseline for assessing the purity of this compound and detecting common degradants.
| HPLC Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the parent compound from more polar (e.g., de-Boc) and potentially less polar (e.g., some oxidized) impurities.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. ossila.com [ossila.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 28. acdlabs.com [acdlabs.com]
- 29. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Iodo-dihydroisoquinolines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodo-dihydroisoquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with an iodo-dihydroisoquinoline is sluggish or stalls completely. What are the likely causes and how can I fix it?
A1: Sluggish or failed Suzuki-Miyaura couplings with iodo-dihydroisoquinolines often stem from a few key issues: catalyst inhibition, poor solubility, or suboptimal reaction conditions. The nitrogen atom in the dihydroisoquinoline ring can coordinate to the palladium center, leading to catalyst deactivation. Additionally, aryl iodides, while typically reactive, can sometimes lead to the formation of inactive palladium-iodide bridged dimers, especially at lower temperatures.[1][2][3]
Here is a systematic troubleshooting workflow:
Troubleshooting Protocol for Stalled Suzuki-Miyaura Reactions
-
Evaluate the Catalyst System:
-
Ligand Choice: Standard phosphine ligands like PPh₃ may not be optimal. Switch to more electron-rich and sterically bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote faster oxidative addition and reductive elimination, outcompeting catalyst inhibition pathways.
-
Palladium Pre-catalyst: If using Pd(OAc)₂, ensure complete reduction to Pd(0). Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst that is more stable and provides a more consistent source of the active catalytic species.[6]
-
-
Optimize Reaction Parameters:
-
Solvent: The solvent plays a crucial role in both solubility and catalyst stability.[7][8] A biphasic system like dioxane/water or toluene/water is common. If solubility is an issue, consider a more polar aprotic solvent like DMF or DMA, but be mindful that these can sometimes participate in side reactions.[7]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. If you observe substrate decomposition, a milder organic base like Et₃N or DIPEA might be beneficial, although they can sometimes act as ligands themselves.[7]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9] If you suspect catalyst death, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply slow, a modest increase in temperature (e.g., from 80 °C to 100 °C) could be beneficial.
-
-
Check Reagent Quality:
-
Iodo-dihydroisoquinoline: Ensure the starting material is pure. Impurities can poison the catalyst.
-
Boronic Acid/Ester: Boronic acids are prone to decomposition (protodeboronation), especially under harsh conditions.[10] Use fresh, high-purity boronic acid or a more stable derivative like a pinacol boronate (BPin) ester.
-
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Challenging Substrates) |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | [Pd(XPhos)G3] (1-3 mol%) |
| Ligand | None (if using Pd(PPh₃)₄) | XPhos (1.2-1.5 equiv. to Pd) |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or 2-MeTHF |
| Temperature | 80-100 °C | 90-110 °C |
Q2: I am observing significant hydrodehalogenation of my iodo-dihydroisoquinoline in a Heck reaction. How can I suppress this side product?
A2: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings.[11] It typically occurs when a palladium-hydride species is generated in the catalytic cycle, which then undergoes reductive elimination with the aryl group.[1][12] The source of the hydride can be the solvent, base, or other reagents in the mixture.
Troubleshooting Hydrodehalogenation in Heck Reactions
To minimize this undesired pathway, consider the following adjustments:
-
Choice of Base and Solvent: Amine bases and alcohol solvents can be sources of hydrides.[1]
-
Switch from an amine base like Et₃N to an inorganic base such as K₂CO₃ or Cs₂CO₃.
-
Use a non-protic solvent like dioxane, toluene, or DMF instead of alcohols.
-
-
Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can act as halide scavengers, promoting the desired cationic pathway in the Heck reaction and disfavoring the formation of palladium-hydride species.[13]
-
Ligand Modification:
-
Use bulky, electron-rich ligands that accelerate the desired reductive elimination step to form the C-C bond, making the competing hydrodehalogenation less likely.
-
Bidentate phosphine ligands, such as dppf or BINAP, can sometimes suppress side reactions by creating a more defined and stable coordination sphere around the palladium.[13][14]
-
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling over the unimolecular decomposition pathways that may lead to hydride formation.
Q3: My Buchwald-Hartwig amination of an iodo-dihydroisoquinoline with a primary amine gives low yields and a significant amount of starting material is recovered. What should I try?
A3: The Buchwald-Hartwig amination can be particularly sensitive to catalyst inhibition by iodide.[3][15] The iodide anion can form strong bonds with palladium, leading to the formation of inactive dimeric palladium species which effectively removes the catalyst from the active cycle.[3] The nitrogen on the dihydroisoquinoline ring can also contribute to catalyst inhibition.
Troubleshooting Buchwald-Hartwig Amination
-
Ligand Selection is Key: This is often the most critical parameter. For amination of aryl iodides, highly electron-rich and sterically hindered biaryl phosphine ligands are generally required.
-
Recommended Ligands: Try ligands like RuPhos, BrettPhos, or XPhos. These ligands are designed to promote the reductive elimination step, which is often rate-limiting, and to stabilize the monomeric palladium species.[5]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Common Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. Be aware that these strong bases can have limited solubility.
-
-
Solvent Choice: The solvent must be able to dissolve the base and the other reactants while remaining inert.
-
Typical Solvents: Toluene, dioxane, or THF are common choices. Ethereal solvents can often help to solubilize the strong bases used.[16]
-
-
Consider Halogen Exchange: If optimizing the amination of the iodo-dihydroisoquinoline proves difficult, an alternative strategy is to first convert the iodide to the corresponding bromide or chloride via a Finkelstein or similar reaction. Aryl bromides and chlorides are often better substrates for Buchwald-Hartwig aminations as the resulting bromide and chloride anions are less inhibitory to the catalyst.[16][17]
General Troubleshooting Tips
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[9]
-
Degassing: Thoroughly degas all solvents and liquid reagents before use. The freeze-pump-thaw method is highly effective.
-
Stirring: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize mass transfer and prevent localized overheating.[9][10]
-
Reagent Purity: Always use high-purity, dry reagents and solvents. Water can interfere with many of the steps in the catalytic cycle.
By systematically addressing these common issues, you can significantly improve the success rate of your palladium-catalyzed reactions with iodo-dihydroisoquinolines.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. soc.chim.it [soc.chim.it]
- 15. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
How to improve the regioselectivity of reactions with "tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate"
Welcome to the technical support center for tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective functionalization of this versatile building block. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, grounded in mechanistic principles and field-proven insights.
FAQ 1: Optimizing Standard Cross-Coupling at the C-6 Position
Question: I'm performing a Suzuki-Miyaura coupling with this compound. While I get the desired product, I'm struggling with low yields and significant side products like dehalogenation (protodeiodination) and boronic acid homocoupling. What are the critical parameters to control for a clean and high-yielding reaction?
Answer: This is a common challenge. The C6-I bond is primed for oxidative addition to a Pd(0) catalyst, but competing side reactions can plague the catalytic cycle if conditions are not optimal. The key is to ensure that the rate of transmetalation and reductive elimination significantly outpaces the pathways leading to these undesired products.
The Scientific Rationale:
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Dehalogenation: This side reaction often occurs when the palladium-hydride species, formed from the reaction of the palladium complex with trace water, solvent, or base, reductively eliminates with the aryl halide.[1]
-
Homocoupling: This arises from the reaction of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture before the cycle properly initiates.[1]
The 3,4-dihydroisoquinoline nitrogen makes the aromatic ring relatively electron-rich, which can slow down the oxidative addition step compared to electron-poor aryl iodides.[2] However, the C-I bond is weak enough that this is usually not the rate-limiting step. More often, issues arise during or after transmetalation. Surprisingly, with traditional catalysts like those using PPh₃, aryl iodides can sometimes be less reactive than bromides at lower temperatures due to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[3]
Troubleshooting Guide for C-6 Suzuki-Miyaura Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient base strength or poor solubility. 3. Low reaction temperature. | 1. Use a pre-catalyst or ensure your Pd(0) source is active. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition and reductive elimination. 2. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[2] 3. Increase temperature to 80-100 °C. |
| Dehalogenation | 1. Presence of water or protic impurities. 2. Slow transmetalation allowing for competing reactions. 3. Unstable boronic acid. | 1. Use rigorously dried solvents and reagents. Degas the reaction mixture thoroughly. 2. Use a 3:1 or 2:1 solvent mixture (e.g., Dioxane/H₂O) to improve base and boronate salt solubility, accelerating transmetalation. 3. Consider converting the boronic acid to a more stable trifluoroborate salt or pinacol ester. |
| Homocoupling | 1. Oxygen in the reaction vessel. 2. Premature degradation of the boronic acid. 3. Pd(II) species present at the start. | 1. Degas the solvent and reaction mixture meticulously (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30 min). 2. Add the boronic acid just before heating. Use a slight excess (1.1-1.2 eq). 3. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species. |
Workflow for Optimizing C-6 Cross-Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Protocol: Optimized Suzuki-Miyaura Coupling at C-6
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Add a magnetic stir bar. Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Add degassed 1,4-dioxane and degassed water to create a 4:1 solvent mixture. The final concentration should be ~0.1 M with respect to the starting iodide.
-
Place the vial in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
FAQ 2: Advanced Regioselectivity - Selective C-H Functionalization
Question: I need to perform a sequential coupling. My goal is to introduce a substituent at the C-5 or C-8 position before reacting the C-6 iodo group. What strategies can I use to achieve this challenging regioselectivity?
Answer: This is an advanced synthetic problem that requires moving beyond standard cross-coupling. The most promising strategy is Transition-Metal Catalyzed C-H Activation/Functionalization . The key is to find a catalyst and directing group combination that favors the C-H bond at C-5 or C-8 over the highly reactive C-6 iodo group.
The Scientific Rationale:
The regioselectivity of C-H activation is governed by a combination of steric and electronic factors, as well as the presence of directing groups.[4][5]
-
Electronic Preference: In the absence of a strong directing group, C-H activation on the dihydroisoquinoline ring often prefers the more electron-rich positions. The C-5 and C-8 positions are electronically distinct.
-
Steric Hindrance: The C-5 position is sterically more accessible than the C-8 position, which is peri-hindered by the aliphatic ring.
-
Directing Groups: While the Boc group is not a strong directing group for C-H activation on the aromatic ring, the nitrogen atom of the dihydroisoquinoline core can itself act as a directing group in certain catalytic systems (e.g., with Rh, Ru, or Ir).[6] This typically directs functionalization to the C-8 position.
To achieve C-5 selectivity, one would typically need a removable directing group installed at the C-6 position that favors ortho-functionalization, a strategy not applicable here as C-6 is already occupied. Therefore, selectivity often relies on the intrinsic electronic and steric biases of the substrate and careful catalyst selection.
Strategies for Regiocontrolled C-H Functionalization
| Position | Strategy | Catalyst System | Rationale & Considerations |
| C-8 | Nitrogen-Directed C-H Activation | Rh(III) or Ru(II) catalysts (e.g., [RhCp*Cl₂]₂, [Ru(p-cymene)Cl₂]₂) | The lone pair on the ring nitrogen coordinates to the metal center, directing C-H activation to the sterically accessible C-8 position. This is often the most reliable method for C-8 functionalization.[6] The C-I bond is generally stable under these conditions. |
| C-5 | Sterically-Controlled C-H Borylation | Iridium-catalyzed C-H borylation (e.g., [Ir(cod)OMe]₂ with dtbpy ligand) | This reaction is highly sensitive to sterics. The catalyst will preferentially borylate the most accessible C-H bond, which is C-5. The resulting C-5 boronate ester can then be used in a subsequent Suzuki coupling. This creates an elegant two-step, one-pot potential sequence.[7] |
| C-1 (Aliphatic) | Oxidative C-H Functionalization | Copper or Iron Catalysis | The C-1 position, being alpha to the nitrogen, is susceptible to oxidation to an iminium ion intermediate, which can then be trapped by a nucleophile. This is a powerful method for functionalizing the aliphatic ring.[8][9] |
FAQ 3: The Challenge of Directed ortho-Metalation (DoM)
Question: I tried using a strong base like n-BuLi or LDA, hoping the Boc-carbamate group would direct metalation to the C-1 or C-8 position. Instead, I got a complex mixture and recovered starting material that seems to have the iodine at a different position. What is going on?
Answer: You are likely observing two competing and undesired pathways: metal-halogen exchange and a potential halogen dance reaction. Directed ortho-Metalation (DoM) is a powerful tool, but it is often incompatible with aryl iodides when using organolithium bases.[10]
The Scientific Rationale:
-
Metal-Halogen Exchange: The reaction between an organolithium reagent and an aryl iodide is extremely fast, often occurring at temperatures as low as -100 °C. The lithium atom swaps with the iodine, generating a new aryllithium species at C-6 and iodobutane. This is almost always faster than the deprotonation of an aromatic C-H bond.[10]
-
Halogen Dance: Under the influence of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA), the iodine atom can migrate to an adjacent, more thermodynamically stable position. This scrambling of the iodine position leads to a mixture of isomers.
-
DoM Viability: The Boc group is an effective directing group for ortho-lithiation.[11][12] However, it directs to the position immediately adjacent to the atom it's attached to. In this case, it would strongly direct deprotonation at the C-1 position of the aliphatic ring. Any C-8 deprotonation would be significantly slower and likely outcompeted by the other pathways.
Decision Tree for Advanced Functionalization
Caption: Strategy selection for regioselective functionalization.
FAQ 4: Ligand and Catalyst Selection for Regioselectivity
Question: How does the choice of ligand (e.g., bulky monophosphines vs. bidentate phosphines) influence the regioselectivity and efficiency of my cross-coupling reactions?
Answer: Ligand selection is arguably one of the most critical variables in controlling the outcome of palladium-catalyzed reactions. The steric and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle, which can be leveraged to favor one reaction pathway over another.[13]
The Scientific Rationale:
-
Bulky, Electron-Rich Monodentate Ligands (e.g., Buchwald Ligands like XPhos, SPhos, RuPhos): These ligands are the modern standard for many cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[14][15]
-
Steric Bulk: The large size of these ligands promotes the formation of a coordinatively unsaturated, highly reactive 14-electron L₁Pd(0) species. This accelerates the rate-limiting oxidative addition step.
-
Electron-Donating Ability: Their strong electron-donating nature increases electron density on the palladium center, which also facilitates oxidative addition and, crucially, promotes the final, often difficult, reductive elimination step to release the product and regenerate the catalyst.[15]
-
Use Case: They are ideal for challenging substrates, including electron-rich aryl halides and sterically hindered coupling partners, and are excellent for suppressing side reactions by ensuring the catalytic cycle turns over quickly.
-
-
Bidentate Phosphine Ligands (e.g., DPPF, BINAP): These ligands chelate to the palladium center, creating a more stable, defined coordination sphere.
-
Stability: The chelate effect makes the catalyst more robust and less prone to decomposition into palladium black.
-
Reaction Pathway: They typically prevent the formation of monophosphine palladium species. The entire catalytic cycle proceeds from L₂Pd complexes.[14]
-
Use Case: They were foundational in the development of Buchwald-Hartwig amination for primary amines and can be very effective.[14] In some cases of polyhalogenated substrates, where you want to selectively react at one position over another, the choice of a bidentate vs. monodentate ligand can sometimes be used to invert or control regioselectivity.[16][17] For your specific molecule, where there is only one halogen, the primary benefit would be catalyst stability.
-
Ligand Selection Summary
| Ligand Type | Key Characteristics | Primary Application for Your Substrate |
| Bulky Monodentate (e.g., XPhos) | Highly active, accelerates oxidative addition and reductive elimination. | Default choice for high efficiency. Excellent for suppressing dehalogenation by promoting rapid turnover. Ideal for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. |
| Bidentate (e.g., dppf) | Forms stable complexes, robust. | Good for ensuring catalyst stability, especially in longer reactions or at higher temperatures. Can be effective but may show slower turnover than modern Buchwald ligands. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. grokipedia.com [grokipedia.com]
- 12. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in palladium-catalyzed cross-coupling reactions involving this versatile building block. Our guidance is grounded in established chemical principles and practical, field-proven insights to help you navigate the complexities of your synthetic challenges.
Introduction: Why Solvent Choice is Critical
The reactivity of this compound in widely-used palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations is profoundly influenced by the choice of solvent. The solvent does not merely act as a passive medium for the reactants; it actively participates in the catalytic cycle by influencing catalyst stability, reagent solubility, and the polarity of transition states. A suboptimal solvent can lead to sluggish reactions, low yields, and the formation of undesirable byproducts. This guide will equip you with the knowledge to make informed decisions about solvent selection and to troubleshoot common issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling of this compound is sluggish or failing in a non-polar solvent like toluene. What is a likely cause and how can I improve the reaction?
Answer: A common issue with Suzuki-Miyaura couplings is the poor solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the boronic acid/ester in non-polar aprotic solvents like toluene or dioxane. This can hinder the crucial transmetalation step of the catalytic cycle.
Troubleshooting Steps:
-
Introduce a Protic Co-solvent: The addition of water or an alcohol (e.g., ethanol) as a co-solvent is often essential. A typical solvent system is a mixture of dioxane/water or toluene/ethanol/water (e.g., in a 4:1:1 ratio).[1] The protic co-solvent helps to dissolve the inorganic base and facilitate the formation of the active boronate species, which is necessary for transmetalation.[2]
-
Consider a Different Solvent System: A polar aprotic solvent like dimethylformamide (DMF) can be an effective alternative, as it often provides better solubility for all reaction components. However, be aware that DMF can sometimes lead to a higher incidence of side reactions, such as protodeboronation of the boronic acid, especially at elevated temperatures.
-
Optimize the Base: If you are using a phosphate base like K₃PO₄ in an anhydrous solvent, the reaction may be sluggish. The addition of a small amount of water can significantly accelerate the reaction.
Question 2: I am observing significant hydrodehalogenation (replacement of iodine with hydrogen) of my starting material. How can the solvent choice help to mitigate this side reaction?
Answer: Hydrodehalogenation is a common side reaction in Suzuki couplings, particularly with reactive aryl iodides. It is often mediated by palladium-hydride (Pd-H) species, which can be formed from various sources, including certain solvents.
Troubleshooting Steps:
-
Avoid Alcohol Solvents as the Primary Solvent: While alcohols can be beneficial as co-solvents, using them as the primary solvent, especially at high temperatures, can increase the formation of Pd-H species. If you are using an alcohol-containing solvent system, try reducing the proportion of the alcohol.
-
Switch to Aprotic Solvents: Aprotic solvents like dioxane or THF are generally less prone to generating Pd-H species compared to alcohols. A well-degassed aprotic solvent system is a good first choice to minimize hydrodehalogenation.
-
Ensure Anhydrous Conditions (if not using an aqueous system): If you are working under non-aqueous conditions, ensure that your solvent and reagents are scrupulously dry. Trace water can sometimes contribute to the formation of Pd-H species.
Section 2: Sonogashira Coupling
Question 3: My Sonogashira coupling with this compound is giving a low yield, and I see a lot of alkyne homocoupling (Glaser coupling). What is the role of the solvent in this issue?
Answer: Alkyne homocoupling is a major side reaction in Sonogashira couplings and is often promoted by the copper(I) co-catalyst in the presence of oxygen. The solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling.
Troubleshooting Steps:
-
Use a Solvent that is also a Base: A common and effective strategy is to use an amine base, such as triethylamine or diisopropylamine, as both the base and the solvent (or co-solvent).[3] This high concentration of the amine can help to suppress Glaser coupling.
-
Switch to a Polar Aprotic Solvent: Solvents like DMF or THF are frequently used for Sonogashira reactions.[4] They generally provide good solubility for the reactants and the catalyst complex.
-
Thoroughly Degas the Solvent: The most critical factor in preventing Glaser coupling is the rigorous exclusion of oxygen. Ensure your solvent is thoroughly degassed before use, for example, by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[4]
Question 4: The reaction mixture turns black, and the reaction stalls. What could be the cause related to the solvent?
Answer: The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition, which leads to a loss of catalytic activity.[4] This can be influenced by the solvent choice and reaction conditions.
Troubleshooting Steps:
-
Ensure Adequate Solubility: If the palladium catalyst or its intermediates are not well-solvated, they are more prone to aggregation and decomposition. Ensure you are using a solvent in which all components are reasonably soluble.
-
Avoid Excessively High Temperatures: While heating can accelerate the reaction, excessively high temperatures can also promote catalyst decomposition. If you are using a high-boiling solvent like DMF, try running the reaction at a lower temperature (e.g., 50-80 °C) to see if catalyst stability improves.
-
Check for Impurities in the Solvent: Impurities in the solvent can sometimes act as catalyst poisons. Using a high-purity, freshly distilled, or commercially available anhydrous solvent is recommended.
Section 3: Buchwald-Hartwig Amination
Question 5: I am performing a Buchwald-Hartwig amination and the reaction is not going to completion. Should I use a polar or non-polar solvent?
Answer: The choice between polar and non-polar solvents in Buchwald-Hartwig amination is nuanced and depends on the specific ligand and base being used. Both polar aprotic solvents (like DMF) and non-polar aprotic solvents (like toluene or dioxane) are commonly and successfully employed.[5]
Troubleshooting Steps:
-
Trial of a Non-Polar Solvent: Toluene is a very common and often effective solvent for Buchwald-Hartwig aminations. It is generally a good starting point, particularly with bulky, electron-rich phosphine ligands.
-
Consider a Polar Aprotic Solvent: DMF can be advantageous in some cases, potentially leading to faster reactions due to better stabilization of charged intermediates in the catalytic cycle. However, the choice of base is critical in DMF, as some bases can form overly stable complexes with the palladium catalyst in polar solvents, leading to catalyst inhibition.
-
Solvent and Base Compatibility: The effectiveness of the base is highly dependent on the solvent. For example, strong, non-coordinating bases like sodium tert-butoxide are often used in non-polar solvents like toluene. In a polar solvent like DMF, a weaker base might be more effective to avoid catalyst inhibition.
Question 6: Can the Boc-protecting group on my substrate cause issues in certain solvents during a Buchwald-Hartwig amination?
Answer: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the basic conditions of the Buchwald-Hartwig amination. However, in the presence of a strong nucleophile and a protic solvent, there is a small risk of Boc group cleavage, although this is not a common issue under standard amination conditions. The Boc group is advantageous as it prevents the nitrogen of the tetrahydroisoquinoline ring from acting as a competing nucleophile or coordinating to the palladium catalyst.[6][7]
Best Practices:
-
Use Aprotic Solvents: To completely avoid any potential issues with the Boc group's stability, using aprotic solvents like toluene, dioxane, or DMF is recommended.
-
Moderate Temperatures: Avoid excessively high temperatures, which could potentially promote side reactions. Most Buchwald-Hartwig aminations proceed well at temperatures between 80-110 °C.
Data Summary: Solvent Effects on Cross-Coupling Reactions
The following table provides a general overview of the impact of different solvent types on the outcome of palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. The trends are based on literature reports for similar N-Boc protected iodo-heterocycles and aryl iodides.
| Reaction Type | Solvent Class | Common Examples | General Effect on Reactivity & Selectivity | Potential Issues |
| Suzuki-Miyaura | Non-polar Aprotic | Toluene, Dioxane | Good for catalyst stability, but may require a co-solvent for base solubility. | Sluggish reaction if base is not soluble. |
| Polar Aprotic | DMF, Acetonitrile | Can improve solubility and reaction rates. | Potential for catalyst deactivation with certain ligands; may promote side reactions. | |
| Protic (as co-solvent) | Water, Ethanol | Essential for dissolving inorganic bases and activating boronic acids. | Can be a source of Pd-H, leading to hydrodehalogenation. | |
| Sonogashira | Polar Aprotic | DMF, THF | Good solubility for reactants and catalysts. | Requires rigorous deoxygenation to prevent Glaser coupling. |
| Amine (as solvent) | Triethylamine, Diisopropylamine | Acts as both base and solvent; can suppress Glaser coupling. | Can be difficult to remove during work-up. | |
| Buchwald-Hartwig | Non-polar Aprotic | Toluene, Dioxane | Very common and effective with a wide range of ligands and bases. | May require higher temperatures for less reactive amines. |
| Polar Aprotic | DMF | Can accelerate reactions, but base selection is critical. | Potential for catalyst inhibition if the base coordinates too strongly. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is for a copper-co-catalyzed Sonogashira reaction.
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature to 50 °C and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and the choice of ligand and base is crucial for success.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq) to a Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine (1.1-1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the steps influenced by the solvent.
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in cross-coupling reactions involving tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent common issues that can lead to reaction failure or low yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by potential causes and actionable solutions based on established organometallic principles and field experience.
Issue 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) is sluggish or stalls completely.
Potential Cause A: Iodide Poisoning of the Palladium Catalyst
While aryl iodides are highly reactive in oxidative addition, the iodide anion (I⁻) released during the catalytic cycle can act as a poison to the palladium catalyst.[1] Iodide is a soft ligand that can form strong bonds with the soft palladium center, leading to the formation of catalytically inactive or less active bridged palladium dimers (µ-iodo dimers).[1] This is a particularly notorious issue in certain reactions like Buchwald-Hartwig aminations.[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, discouraging the formation of iodide-bridged dimers and promoting the desired catalytic cycle.[2]
-
Base Selection: The choice of base is critical. A suitable base not only facilitates the reaction but also helps to sequester the iodide byproduct.[3] For instance, in biphasic Suzuki reactions, using an aqueous base can help partition the iodide salt into the aqueous phase, away from the catalyst in the organic phase.[1]
-
Additive Consideration: In some specific cases, iodide additives have been shown to surprisingly enhance catalytic activity by forming unique binuclear palladium complexes.[4] However, this is not a general solution and is highly context-dependent. For standard cross-coupling, iodide is typically considered inhibitory.[1][4]
Potential Cause B: Impurities in the Starting Material or Reagents
Commercially available or synthesized this compound may contain impurities that can poison the catalyst. Common culprits include sulfur compounds, other halides (from synthesis), or residual starting materials from previous steps.[5][6]
Solutions:
-
Starting Material Purification:
-
Recrystallization/Chromatography: Purify the iodo-isoquinoline substrate before use to remove non-polar impurities.
-
Aqueous Wash: An aqueous wash of a solution of the substrate in an organic solvent can help remove residual salts.
-
-
Reagent and Solvent Purity:
-
Use high-purity, degassed solvents to avoid oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
-
Ensure all other reagents, such as the coupling partner (e.g., boronic acid in Suzuki coupling), are of high purity.
-
Potential Cause C: Deactivation by the N-Boc Protecting Group or the Isoquinoline Nitrogen
The nitrogen atom of the isoquinoline ring system and the carbonyl oxygen of the Boc group can potentially coordinate to the palladium center, leading to catalyst inhibition. Strongly coordinating nitrogen atoms in heterocycles are well-known to poison palladium catalysts.[7]
Solutions:
-
Use of Pre-catalysts: Employ pre-catalysts that are more resistant to ligand exchange with the substrate's heteroatoms.
-
Ligand Choice: As mentioned, bulky ligands can prevent the substrate from coordinating to the metal center.
-
Reaction Conditions: Sometimes, running the reaction at a slightly higher temperature can favor the desired catalytic turnover over inhibitory coordination, but this must be balanced against the risk of thermal decomposition.
Issue 2: I am observing significant byproduct formation, including homocoupling of my coupling partner.
Potential Cause A: Slow Transmetalation Step
If the transmetalation step (e.g., from the boronic acid in a Suzuki reaction) is slow, the oxidative addition product of the iodo-isoquinoline with the palladium catalyst can persist. This intermediate can then undergo side reactions. A slow transmetalation can also lead to the homocoupling of the coupling partner.
Solutions:
-
Base Optimization: The base plays a crucial role in activating the coupling partner. For Suzuki reactions, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can accelerate the formation of the reactive boronate species.[3]
-
Solvent System: The choice of solvent can significantly impact the solubility of reagents and the rates of the catalytic steps. For Suzuki couplings, ethereal solvents like dioxane or THF, often with water, are common.[2]
-
Water Content: In Suzuki reactions, a small amount of water is often beneficial, but excess water can lead to protodeboronation of the boronic acid. Careful optimization of the water content is necessary.
Potential Cause B: Catalyst Decomposition
If the catalyst is not stable under the reaction conditions, it can decompose into palladium black, which can promote side reactions like homocoupling.
Solutions:
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio to maintain the stability of the active catalytic species.
-
Degassing: Rigorously degas all solvents and reagents to prevent catalyst oxidation.[2]
Frequently Asked Questions (FAQs)
Q1: Is the tert-butyl group on the Boc protector a concern for catalyst poisoning?
Generally, the tert-butyl group itself is not a direct catalyst poison. It is sterically bulky and chemically robust under typical cross-coupling conditions. However, side reactions involving the entire Boc group can occur under harsh conditions. For instance, strong acids or high temperatures can lead to deprotection.[8][9] The deprotected secondary amine would be a much stronger ligand for the catalyst and could act as a poison.
Q2: Can the iodide in "this compound" be a source of both activation and deactivation?
This is an insightful question. The Carbon-Iodine bond is relatively weak, which facilitates the initial, crucial oxidative addition step with the Pd(0) catalyst, thus "activating" the substrate for the coupling reaction. This is why aryl iodides are often more reactive than bromides or chlorides. However, once the iodide is displaced and becomes an iodide anion in the reaction mixture, it can act as a poison by strongly coordinating to the palladium center and inhibiting further catalytic cycles.[1] So, its role is dual-faceted depending on where it is in the reaction sequence.
Q3: My reaction works, but I need to use a very high catalyst loading (e.g., >5 mol%). How can I improve efficiency?
High catalyst loading is often a symptom of underlying catalyst poisoning or slow turnover.
Troubleshooting Steps:
-
Systematic Re-evaluation: Re-examine all the points in the troubleshooting guide. Start with the purity of your iodo-isoquinoline substrate.
-
Ligand Screening: Perform a screen of different phosphine or NHC ligands. The optimal ligand can dramatically reduce the required catalyst loading.
-
Concentration Effects: Very dilute or very concentrated reaction mixtures can sometimes be detrimental. Experiment with slightly different concentrations.
-
Temperature Profile: A slow reaction at a lower temperature might be cleaner and ultimately more efficient than a fast but problematic reaction at a higher temperature that requires more catalyst.
Visualizing the Problem: Catalyst Poisoning Pathways
The following diagram illustrates the general catalytic cycle for a cross-coupling reaction and highlights potential points of catalyst deactivation by iodide and substrate coordination.
Caption: General cross-coupling cycle and key poisoning pathways.
Experimental Protocol: Purification of this compound
This protocol is recommended if you suspect impurities in your starting material are inhibiting the reaction.
Objective: To remove potential organic and inorganic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Liquid-Liquid Extraction: a. Dissolve the crude iodo-isoquinoline in DCM (approx. 10 mL per 1 g of substrate). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). d. Separate the organic layer and dry it over anhydrous MgSO₄. e. Filter off the drying agent and concentrate the solution in vacuo.
-
Silica Gel Chromatography (if necessary): a. If the material still appears impure by TLC, perform column chromatography. b. Slurry pack a column with silica gel in a non-polar solvent like hexanes. c. Load the crude product (dissolved in a minimal amount of DCM) onto the column. d. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%). e. Collect fractions and combine those containing the pure product as determined by TLC. f. Remove the solvent in vacuo to yield the purified product.
Data Summary: Impact of Ligand and Base on a Model Suzuki Coupling
The following table summarizes typical outcomes in a model Suzuki coupling reaction between this compound and phenylboronic acid, illustrating the importance of reaction parameters.
| Entry | Pd Source (mol%) | Ligand | Base | Solvent | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (2%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | <10% | Reaction stalls, catalyst decomposition observed. |
| 2 | Pd₂(dba)₃ (1%) | SPhos | K₃PO₄ | Dioxane/H₂O | >90% | Clean conversion to product. |
| 3 | Pd(OAc)₂ (2%) | None | Na₂CO₃ | Toluene/H₂O | <5% | No significant product formation. |
| 4 | Pd₂(dba)₃ (1%) | XPhos | Cs₂CO₃ | THF/H₂O | >95% | Rapid and clean reaction. |
This data is illustrative and based on general principles of cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: Unlocking Synthetic Potential with tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate vs. 6-bromo-dihydroisoquinoline
<Senior Application Scientist >
A Guide to Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic drugs.[1][2][3][4] Functionalization of this core, particularly at the 6-position, is a critical step in the development of novel therapeutics. This guide provides an in-depth, data-supported comparison of two key building blocks: tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1) and 6-bromo-3,4-dihydroisoquinoline (2) .
Our focus is to dissect their relative reactivity in the three most pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the fundamental principles and observing their performance in practical applications, researchers can make more informed decisions, optimizing reaction conditions to accelerate discovery and development timelines.
The Theoretical Framework: Why Halogen Choice Matters
The enhanced reactivity of aryl iodides over aryl bromides is a cornerstone principle in palladium catalysis. This difference is fundamentally rooted in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond and its direct impact on the rate-determining step of most cross-coupling cycles: oxidative addition .[5][6]
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond.
-
Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-I bond means that it requires less energy to break, leading to a faster rate of oxidative addition compared to the C-Br bond.[10][11][12] This often translates to the ability to run reactions at lower temperatures, with lower catalyst loadings, or with less activating ligands.
The presence of the tert-butoxycarbonyl (Boc) protecting group on the iodo-compound 1 also influences its electronic properties and solubility but the dominant factor in its heightened reactivity remains the carbon-iodine bond.
Comparative Reactivity in Key Cross-Coupling Reactions
We will now examine the practical implications of this reactivity difference in three essential synthetic transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers. The inherent reactivity difference between the C-I and C-Br bonds dictates the optimal conditions for successful coupling.[13][14][15]
Experimental Data Summary:
| Feature | tert-Butyl 6-iodo-dihydroisoquinoline (1) | 6-Bromo-dihydroisoquinoline (2) | Rationale & Causality |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | The weaker C-I bond allows for oxidative addition at significantly lower temperatures.[13] |
| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos, PdCl₂(dppf) | Compound 1 can often be coupled with less active, "first-generation" catalysts. The more robust C-Br bond of 2 typically requires more electron-rich, bulky phosphine ligands to promote the challenging oxidative addition step.[16][17] |
| Typical Yields | Excellent (>90%) | Good to Excellent (75-95%) | Under optimized conditions, both can provide high yields, but 1 often achieves this more readily and with a wider range of coupling partners. |
| Reaction Time | 1-12 hours | 12-24 hours | The faster rate of oxidative addition for the iodo-substrate leads to shorter overall reaction times. |
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, emphasizing the key stages from setup to product isolation.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines.[18][19] The choice of halogen significantly impacts the required conditions, especially the ligand and temperature needed to efficiently form the crucial C-N bond.[20][21]
Experimental Data Summary:
| Feature | tert-Butyl 6-iodo-dihydroisoquinoline (1) | 6-Bromo-dihydroisoquinoline (2) | Rationale & Causality |
| Typical Temperature | 60 °C to 100 °C | 90 °C to 120 °C | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy to drive the reaction.[20] |
| Catalyst System | Pd₂(dba)₃/BINAP | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/XPhos | While both benefit from bulky, electron-rich ligands, the bromo-substrate 2 often requires more specialized ligands designed to facilitate the difficult oxidative addition and subsequent reductive elimination steps.[22] |
| Base Selection | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | Stronger, non-coordinating bases like NaOtBu are often required for aryl bromides to facilitate the deprotonation of the amine and promote the formation of the key palladium-amido intermediate.[20][21] |
| Typical Yields | Very Good to Excellent (85-98%) | Good to Excellent (70-95%) | The iodo-substrate's reactivity often leads to cleaner reactions with fewer side products, such as hydrodehalogenation. |
Sonogashira Coupling: Installing Alkynes
The Sonogashira coupling provides a powerful route to aryl alkynes, critical components in materials science and pharmaceuticals.[23] This reaction typically involves a dual palladium and copper(I) catalytic system, where the reactivity of the aryl halide remains a dominant factor.
Experimental Data Summary:
| Feature | tert-Butyl 6-iodo-dihydroisoquinoline (1) | 6-Bromo-dihydroisoquinoline (2) | Rationale & Causality |
| Typical Temperature | Room Temperature to 60 °C | 50 °C to 100 °C | The high reactivity of the C-I bond often allows for coupling at or near room temperature, preserving sensitive functional groups on the alkyne coupling partner. |
| Copper Co-catalyst | CuI (often essential) | CuI (critical) | While often used for both, copper-free Sonogashira protocols are more accessible and efficient with highly reactive aryl iodides.[24] |
| Catalyst System | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂/DPEPhos, PdCl₂(PPh₃)₂ | Aryl bromides may require more robust ligand systems to achieve efficient coupling, especially with sterically hindered alkynes.[25][26] |
| Side Reactions | Low | Moderate risk of Glaser coupling | Higher temperatures required for 2 can increase the incidence of oxidative homocoupling of the terminal alkyne (Glaser coupling), reducing the yield of the desired product. |
Key Mechanistic Step: Oxidative Addition
The following diagram illustrates the critical difference in the initial, rate-determining oxidative addition step for an aryl iodide versus an aryl bromide. The lower activation energy for the C-I bond cleavage is the primary reason for its superior reactivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
A Senior Application Scientist's Guide to Selecting Protecting Groups for 3,4-Dihydroisoquinoline Synthesis
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] Its synthesis, most commonly achieved through cornerstone reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, often necessitates the strategic use of amine protecting groups.[3][4] The choice of protecting group is not a trivial decision; it profoundly impacts reaction yields, compatibility with other functional groups, and the overall efficiency of the synthetic route. A poorly chosen group can lead to undesired side reactions, premature deprotection, or difficulty in removal, ultimately compromising the synthesis.
This guide provides a comparative analysis of common amine protecting groups utilized in 3,4-dihydroisoquinoline synthesis. It moves beyond a simple catalog of options to explain the causality behind experimental choices, empowering researchers to design robust and efficient synthetic strategies.
The Strategic Role of Amine Protection in Dihydroisoquinoline Synthesis
The primary syntheses of 3,4-dihydroisoquinolines involve the cyclization of a β-phenethylamine derivative. In the Bischler-Napieralski reaction, an N-acylated phenethylamine is cyclized under dehydrating conditions (e.g., POCl₃, P₂O₅).[2][5] The Pictet-Spengler reaction involves the condensation of a phenethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline, which can then be oxidized to the dihydroisoquinoline.[3][6]
In many instances, the nitrogen of the starting β-phenethylamine must be masked as a carbamate or sulfonamide. This is crucial for several reasons:
-
Modulating Reactivity: It prevents unwanted side reactions involving the basic and nucleophilic amine.
-
Enabling Specific Transformations: Protection is often a prerequisite for subsequent functionalization of the phenethylamine backbone before cyclization.
-
Improving Handling and Solubility: N-protected intermediates can exhibit improved stability and solubility properties.
The ideal protecting group strategy is defined by its orthogonality—the ability to selectively remove one protecting group in the presence of others without affecting the rest of the molecule.[7][8][9] This is paramount in the synthesis of complex, polyfunctional molecules.
Caption: General workflow for 3,4-dihydroisoquinoline synthesis.
Comparative Analysis of Key Protecting Groups
The selection of a protecting group hinges on its stability profile and the conditions required for its removal. The most prevalent choices for amine protection in this context are carbamates—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—and sulfonamides, such as the p-toluenesulfonyl (Tosyl) group.
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc (tert-Butyloxycarbonyl) | R-NH-CO-O-tBu | (Boc)₂O, base (e.g., TEA, NaOH)[10] | Strong Acid (TFA, HCl)[11][12] | Robust to bases, hydrogenolysis; easy removal. | Labile to strong acids; thermal instability.[13][14] |
| Cbz (Benzyloxycarbonyl) | R-NH-CO-O-Bn | Cbz-Cl, base (e.g., NaHCO₃)[15][16] | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)[15][17] | Stable to acid/base; removal is mild (hydrogenolysis).[18] | Not compatible with hydrogenation-sensitive groups (alkenes, alkynes). |
| Tosyl (p-Toluenesulfonyl) | R-NH-SO₂-Tol | Ts-Cl, base (e.g., Pyridine)[19] | Reductive (e.g., Na/NH₃); Strongly Acidic (e.g., HBr)[19][20] | Very stable to acid, base, and oxidative/reductive conditions. | Harsh deprotection conditions; can be difficult to remove. |
| Fmoc (Fluorenylmethyloxycarbonyl) | R-NH-CO-O-Fm | Fmoc-Cl, Fmoc-OSu, base[21][22] | Base (e.g., Piperidine)[22] | Stable to acids and hydrogenolysis; very mild deprotection.[21] | Labile to bases; less common outside of peptide synthesis. |
tert-Butyloxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide synthesis due to its ease of introduction and clean, acid-labile removal.[10][11]
-
Expertise & Experience: The Boc group's primary strength lies in its orthogonality to base-mediated and hydrogenation reactions.[23] It is stable under the basic conditions often used for alkylations or acylations on other parts of the molecule. Its removal with acids like trifluoroacetic acid (TFA) or HCl in dioxane is typically rapid and high-yielding.[11][24] The mechanism proceeds through the formation of a stable tert-butyl cation, which is scavenged by the counter-ion or solvent, followed by the spontaneous decarboxylation of the resulting carbamic acid.[24]
-
Trustworthiness: This acid lability is also its main drawback. If the β-phenethylamine backbone or the aromatic ring contains acid-sensitive functional groups (e.g., certain esters, acetals), Boc deprotection can lead to unintended side reactions or cleavage.[25][26] Therefore, a careful analysis of the substrate's stability is mandatory before selecting the Boc group. Thermal deprotection is also possible but often requires high temperatures that may not be suitable for complex molecules.[13][14]
Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was a foundational tool in peptide chemistry and remains highly relevant in general organic synthesis.[15][18]
-
Expertise & Experience: The Cbz group is exceptionally robust, demonstrating stability towards both acidic and basic conditions, which makes it orthogonal to the Boc group.[15][23] Its premier method of removal is catalytic hydrogenolysis (e.g., H₂ over Pd/C), a very mild and chemoselective process that liberates the amine, toluene, and CO₂.[15][17] This makes it an excellent choice for substrates that are sensitive to acid. Alternative deprotection methods include transfer hydrogenation or treatment with strong acids like HBr in acetic acid, providing flexibility for molecules containing reducible functional groups.[17]
-
Trustworthiness: The primary limitation of the Cbz group is its incompatibility with reactions that employ catalytic hydrogenation, such as the reduction of alkenes, alkynes, or nitro groups.[24] Furthermore, catalyst poisoning by sulfur-containing functional groups can hinder deprotection. Recent methods using AlCl₃ in hexafluoroisopropanol (HFIP) offer a safer, non-hydrogenation alternative for Cbz removal with good functional group tolerance.[27]
p-Toluenesulfonyl (Tosyl) Group
The Tosyl group forms a highly stable sulfonamide linkage with the amine nitrogen.[19]
-
Expertise & Experience: N-tosyl amides are exceptionally stable across a wide pH range and are resistant to many nucleophiles and electrophiles, making them suitable for syntheses involving harsh reaction conditions.[20][28] This robustness, however, comes at the cost of difficult cleavage. Deprotection typically requires harsh reductive conditions (e.g., dissolving metal reduction) or superacids.[19][20]
-
Trustworthiness: Due to the forcing conditions required for its removal, the Tosyl group is often used as a "permanent" protecting group for nitrogens that do not need to be unmasked in later steps, or when the substrate can withstand the harsh deprotection protocol.[19] Its use in the synthesis of complex, sensitive molecules is limited. However, its stability makes it valuable in specific contexts, such as in the synthesis of isoquinolines via tosylmethyl isocyanide (TosMIC) derivatives.[29][30]
Caption: Decision matrix for selecting an orthogonal protecting group.
Experimental Protocols
The following protocols are provided as self-validating systems for the protection of a generic β-phenethylamine and its subsequent deprotection.
Protocol 1: N-Boc Protection of β-Phenethylamine
This protocol describes the straightforward protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O).[11]
-
Dissolution: Dissolve β-phenethylamine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq.) or aqueous sodium hydroxide (NaOH), to the solution. The base scavenges the acid byproduct and deprotonates the amine, increasing its nucleophilicity.[10]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the mixture, either neat or as a solution in the reaction solvent. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[11]
Protocol 2: Acid-Catalyzed Deprotection of an N-Boc Group
This procedure details the removal of the Boc group using trifluoroacetic acid (TFA).[10]
-
Dissolution: Dissolve the N-Boc protected compound in an anhydrous solvent, typically dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.[10] The reaction is vigorous and produces CO₂ gas, so it should be performed in a well-ventilated fume hood and not in a sealed vessel.[12]
-
Reaction: Stir the mixture at room temperature. Deprotection is usually complete within 30 minutes to 2 hours. Monitor by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a stable TFA salt, which can be used directly in the next step or neutralized with a base (e.g., aqueous NaHCO₃) to yield the free amine.[26]
Protocol 3: N-Cbz Protection of β-Phenethylamine
This protocol uses benzyl chloroformate (Cbz-Cl) to install the Cbz group under aqueous basic conditions (Schotten-Baumann conditions).[15][18]
-
Dissolution: Dissolve β-phenethylamine (1.0 eq.) in a biphasic solvent system, such as dioxane and water.
-
Base Addition: Add a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to maintain a pH between 8 and 10.[31] This neutralizes the HCl generated during the reaction.
-
Reagent Addition: Cool the mixture in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously. Keeping the temperature low minimizes potential side reactions.[18]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the mild removal of the Cbz group using hydrogen gas and a palladium catalyst.[17][18]
-
Setup: Dissolve the N-Cbz protected compound in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The strategic selection of an amine protecting group is a critical decision in the synthesis of 3,4-dihydroisoquinolines. The Boc group offers simplicity and mild removal for acid-tolerant substrates, while the Cbz group provides a robust, orthogonal option removable by non-acidic hydrogenolysis. The Tosyl group offers extreme stability for multi-step syntheses where the nitrogen is not deprotected, and the Fmoc group presents a base-labile alternative. By understanding the stability, orthogonality, and mechanistic nuances of each group, researchers can navigate the complexities of molecular synthesis with greater precision and success.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. jocpr.com [jocpr.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. total-synthesis.com [total-synthesis.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tosyl group - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 25. reddit.com [reddit.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Isoquinoline synthesis by heterocyclization of tosylmethyl isocyanide derivatives: total synthesis of mansouramycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
A Comparative Spectroscopic Guide to the Reaction Products of a Versatile Tetrahydroisoquinoline Building Block
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Cross-Coupling Reactions with tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold is key to modulating the pharmacological properties of drug candidates. This compound is a versatile building block that allows for the introduction of a wide range of substituents at the 6-position through modern cross-coupling reactions. This guide provides a comparative analysis of the expected spectroscopic outcomes of three major classes of palladium-catalyzed cross-coupling reactions on this substrate: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By understanding the characteristic spectroscopic signatures of each reaction product, researchers can confidently identify and characterize their newly synthesized compounds.
Spectroscopic Profile of the Starting Material: this compound
Before delving into the reaction products, it is essential to understand the spectroscopic characteristics of the starting material. The tert-butyl carbamate (Boc) protecting group introduces distinct features in the NMR spectrum, namely a large singlet integrating to nine protons around 1.5 ppm in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum around 28.4 ppm (C(CH₃)₃) and 80.5 ppm (C(CH₃)₃).
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.5 (m, 2H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.5 (s, 2H, N-CH₂-Ar), 3.6 (t, 2H, N-CH₂), 2.8 (t, 2H, Ar-CH₂), 1.49 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.7 (C=O), 138.0, 137.5, 135.0, 129.0, 128.5 (Ar-C), 92.0 (C-I), 80.5 (C(CH₃)₃), 46.0 (N-CH₂-Ar), 42.0 (N-CH₂), 29.0 (Ar-CH₂), 28.4 (C(CH₃)₃). |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₄H₁₉INO₂⁺, found value should be in close agreement. |
Comparative Analysis of Cross-Coupling Reaction Products
The true utility of this compound lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. Below, we compare the expected spectroscopic outcomes of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Aryl Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is widely used to synthesize biaryl compounds.
Diagram of the Suzuki-Miyaura coupling workflow.
The replacement of the iodine atom with a phenyl group leads to significant changes in the NMR spectra. The most noticeable change in the ¹H NMR spectrum is the appearance of new aromatic signals corresponding to the newly introduced phenyl ring. In the ¹³C NMR spectrum, the signal for the carbon atom previously bonded to iodine (around 92.0 ppm) will disappear and be replaced by signals corresponding to the new biaryl linkage.
Table 2: Comparison of Expected Spectroscopic Data for Suzuki Product
| Spectroscopic Technique | Starting Material (Iodo) | Product (Phenyl) | Key Spectroscopic Changes |
| ¹H NMR | Aromatic signals for the isoquinoline core. | Additional aromatic signals for the new phenyl group (typically δ 7.2-7.6 ppm). | Appearance of new aromatic proton signals. |
| ¹³C NMR | C-I signal around 92.0 ppm. | Disappearance of the C-I signal. Appearance of new aromatic carbon signals. | Shift of the C6 carbon signal from ~92 ppm to a downfield position typical for a biaryl linkage (~140 ppm). |
| HRMS (ESI) | [M+H]⁺ corresponding to C₁₄H₁₉INO₂⁺ | [M+H]⁺ corresponding to C₂₀H₂₄NO₂⁺ | Mass increase corresponding to the addition of a phenyl group and loss of an iodine atom. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs.
Diagram of the Sonogashira coupling workflow.
The introduction of the rigid phenylethynyl group results in characteristic spectroscopic changes. In the ¹³C NMR spectrum, two new quaternary carbon signals will appear in the range of 80-100 ppm, corresponding to the alkyne carbons. The IR spectrum will show a characteristic C≡C stretching vibration around 2100-2260 cm⁻¹.
Table 3: Comparison of Expected Spectroscopic Data for Sonogashira Product
| Spectroscopic Technique | Starting Material (Iodo) | Product (Phenylethynyl) | Key Spectroscopic Changes |
| ¹H NMR | Aromatic signals for the isoquinoline core. | Additional aromatic signals for the new phenyl group. | Appearance of new aromatic proton signals. |
| ¹³C NMR | C-I signal around 92.0 ppm. | Disappearance of the C-I signal. Appearance of two new alkyne carbon signals (δ ~80-100 ppm). | Characteristic alkyne signals in the ¹³C NMR spectrum. |
| HRMS (ESI) | [M+H]⁺ corresponding to C₁₄H₁₉INO₂⁺ | [M+H]⁺ corresponding to C₂₂H₂₄NO₂⁺ | Mass increase corresponding to the addition of a phenylethynyl group and loss of an iodine atom. |
| IR | No significant absorption in the 2100-2260 cm⁻¹ region. | A weak to medium C≡C stretching band around 2100-2260 cm⁻¹. | Appearance of a C≡C stretch in the IR spectrum. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 6-Substituted Dihydroisoquinolines
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) stands as a cornerstone of safe and effective therapeutics. This guide offers an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 6-substituted dihydroisoquinolines, a prevalent scaffold in numerous pharmaceutical agents. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative validation of two distinct HPLC approaches, supported by experimental data, to empower you in selecting the most suitable method for your analytical needs.
The Analytical Challenge: Purity of 6-Substituted Dihydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in medicinal chemistry.[1] The synthesis of 6-substituted analogs, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, can involve multi-step reactions, including the classical Pomeranz–Fritsch–Bobbitt cyclization.[1] These synthetic pathways can introduce a variety of impurities, including unreacted starting materials, intermediates from incomplete cyclization, by-products from side reactions, and degradation products.[2] Therefore, a robust analytical method is required to separate and quantify the main compound from these potential impurities, which may possess a wide range of polarities.
Strategic Selection of the HPLC Method
The choice of an appropriate HPLC method is dictated by the physicochemical properties of the analyte and its potential impurities. For 6-substituted dihydroisoquinolines, which are nitrogen-containing heterocyclic compounds, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are plausible options.[3]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[4][5] It is highly effective for separating compounds with non-polar to moderate polarity. Given that many organic molecules, including the target dihydroisoquinolines and their likely organic impurities, fall into this category, RP-HPLC is an excellent starting point.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[4] This technique is ideal for the retention and separation of very polar compounds that are poorly retained in RP-HPLC. While the primary dihydroisoquinoline product might be well-retained on a C18 column, highly polar starting materials or degradation products could be better resolved using HILIC.
For this guide, we will focus on developing and validating a primary RP-HPLC method due to its versatility and broad applicability.[5] We will then compare its performance with an alternative RP-HPLC method using a different column chemistry to highlight the impact of stationary phase selection on selectivity.
Logical Flow of HPLC Method Selection
Caption: Logical workflow for selecting an appropriate HPLC method.
Experimental Protocols
The following protocols detail two distinct RP-HPLC methods for the purity assessment of a model compound, 6,7-dimethoxy-3,4-dihydroisoquinoline. Both methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Method 1: Standard RP-HPLC (Gradient Elution on C18)
This method is designed to provide robust separation of the main compound from a wide range of potential impurities.
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of 6,7-dimethoxy-3,4-dihydroisoquinoline reference standard (100 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards for linearity and accuracy are prepared by serial dilution.
-
Sample Solution: The synthesized 6,7-dimethoxy-3,4-dihydroisoquinoline sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.
-
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Gradient | 10% B to 90% B over 15 min, hold at 90% B for 2 min, return to 10% B in 1 min, and equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Method 2: Alternative RP-HPLC (Isocratic Elution on Phenyl-Hexyl)
This method utilizes a Phenyl-Hexyl column, which offers alternative selectivity due to π-π interactions, potentially improving the resolution of aromatic impurities. An isocratic method is proposed for faster routine analysis if the impurity profile is well-defined.
Instrumentation and Materials:
-
HPLC System: As per Method 1.
-
Column: Phenyl-Hexyl reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: 40% Acetonitrile in 20 mM Ammonium Acetate buffer (pH 5.0).
-
Standard and Sample Preparation: As per Method 1.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Elution | Isocratic |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
General HPLC Purity Analysis Workflow
Caption: General workflow for HPLC purity analysis.
Comparative Performance and Validation Data
The two HPLC methods were validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) in accordance with ICH Q2(R1) guidelines.[9][10][11] A summary of the hypothetical, yet representative, validation data is presented below.
Table 1: System Suitability and Specificity
| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) | ICH Acceptance Criteria |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates (Main Peak) | > 12,000 | > 8,000 | > 2000 |
| Resolution (Main Peak to Closest Impurity) | 3.5 | 2.8 | > 2.0 |
| Number of Impurities Detected | 4 | 3 | N/A |
Analysis: Method 1 demonstrated superior peak shape and efficiency, along with better resolution of a critical impurity pair. The gradient elution was able to resolve an additional minor impurity not detected by the isocratic method.
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) |
| Linearity (Correlation Coefficient, r²) | 0.9998 | 0.9995 |
| Range (µg/mL) | 1 - 150 | 5 - 120 |
| LOD (µg/mL) | 0.05 | 0.1 |
| LOQ (µg/mL) | 0.15 | 0.3 |
Analysis: Both methods exhibited excellent linearity. However, Method 1 provided a wider linear range and superior sensitivity with lower LOD and LOQ values, making it more suitable for detecting trace-level impurities.
Table 3: Accuracy and Precision
| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) | ICH Acceptance Criteria |
| Accuracy (% Recovery at 3 Levels) | 99.2% - 100.5% | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD% for 6 Injections) | 0.3% | 0.6% | ≤ 2.0% |
Analysis: Both methods demonstrated high accuracy and precision, well within the acceptable limits for pharmaceutical analysis.
Discussion and Recommendations
The comparative data clearly illustrates the strengths and weaknesses of each approach.
-
Method 1 (Standard C18, Gradient): This method is highly recommended for comprehensive purity profiling, especially during drug development and for release testing of final API batches. Its superior resolving power and sensitivity ensure that a wide range of potential impurities can be detected and quantified accurately.[12] The gradient elution is particularly advantageous when the impurity profile is not fully characterized.[6]
-
Method 2 (Alternative Phenyl-Hexyl, Isocratic): This method offers the advantage of a simpler isocratic mobile phase, which can lead to more stable baselines, faster run times, and reduced solvent consumption. It is a robust and validatable option for routine quality control in a manufacturing environment where the impurity profile is well-understood and known to be less complex. The different selectivity of the phenyl-hexyl phase can also be advantageous if specific aromatic impurities are of concern.[12]
Interrelationship of HPLC Validation Parameters
Caption: Interrelationship of key HPLC validation parameters.
Conclusion
The purity assessment of synthesized 6-substituted dihydroisoquinolines requires a well-developed and validated HPLC method. While a standard gradient RP-HPLC method on a C18 column provides a comprehensive and sensitive analysis suitable for development and release testing, an alternative isocratic method on a column with different selectivity, such as a Phenyl-Hexyl column, can be a more efficient choice for routine quality control. The selection of the most appropriate method should be based on a thorough understanding of the synthetic process, the potential impurity profile, and the intended application of the analytical procedure. By following the principles of method validation outlined by the ICH, researchers can ensure the generation of reliable and accurate purity data, a critical component in the journey of drug discovery and development.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. hawach.com [hawach.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. cs.purdue.edu [cs.purdue.edu]
- 10. scribd.com [scribd.com]
- 11. database.ich.org [database.ich.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic introduction of substituents onto this framework allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This guide focuses on derivatives of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile building block for creating diverse molecular architectures. The presence of the iodine atom at the 6-position provides a convenient handle for introducing various aryl and alkynyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for a systematic exploration of the structure-activity relationships (SAR) of 6-substituted THIQ derivatives.
This guide will compare the biological activities of different classes of compounds derived from this key intermediate, providing supporting experimental data where available and detailing the methodologies for their biological evaluation.
The Core Scaffold: A Gateway to Diverse Bioactivities
The THIQ nucleus is associated with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and neurological activities.[1][3] The derivatization of the THIQ core is a common strategy to enhance potency and selectivity for various biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom in the starting material allows for controlled reactions at other positions before its potential removal in later synthetic steps.
Comparative Biological Activities of 6-Substituted THIQ Derivatives
The introduction of different substituents at the 6-position of the THIQ ring system can dramatically influence the biological profile of the resulting compounds. Here, we compare the activities of two major classes of derivatives: 6-Aryl and 6-Alkynyl-THIQs.
6-Aryl-1,2,3,4-tetrahydroisoquinolines: Modulators of Cancer Cell Growth and Receptors
The introduction of an aryl group at the 6-position has been shown to yield compounds with significant anticancer and receptor-modulating activities. The nature and substitution pattern of this aryl ring are critical for determining the potency and selectivity of the compounds.
Table 1: Comparison of Anticancer and Receptor Antagonist Activities of 6-Aryl-THIQ Derivatives
| Compound Class | Target | Key Structural Features | Observed Activity |
| 6-Phenyl-THIQs | KRas | Chloro or trifluoromethyl group at the 4-position of the phenyl ring. | Significant KRas inhibition in colon cancer cell lines (IC50 values ranging from 0.9 µM to 10.7 µM).[4] |
| 6-(Substituted Phenyl)-THIQs | 5-HT2C Receptor | Varied substituents on the phenyl ring. | The affinity and selectivity for 5-HT2A and 5-HT2C receptors are influenced by the substitution pattern.[5] |
| 6-Aryl-THIQs | Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) | Presence of a 4-(N,N-dimethylamino)phenyl moiety. | Moderate to strong anticancer activity against lung (A549) and breast (MCF7) cancer cell lines.[6] |
It is evident that the electronic and steric properties of the substituents on the 6-aryl moiety play a crucial role in their biological activity. For instance, electron-withdrawing groups on the phenyl ring appear to be favorable for KRas inhibition.[4]
6-Alkynyl-1,2,3,4-tetrahydroisoquinolines: Emerging Pharmacophores
While less explored than their 6-aryl counterparts, 6-alkynyl-THIQs represent a promising class of compounds with potential applications in various therapeutic areas. The linear geometry of the alkyne linker can orient appended functional groups in distinct regions of a target's binding pocket, potentially leading to novel interactions and improved selectivity. The Sonogashira coupling reaction is a powerful tool for the synthesis of such derivatives.
Due to the nascent stage of research in this specific subclass, comprehensive comparative data is limited. However, the broader class of alkynyl-substituted heterocycles has shown significant promise as enzyme inhibitors and receptor modulators.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of the discussed THIQ derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
SAR studies of analogs synthesized from "tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate"
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4-Dihydroisoquinoline Analogs
The 3,4-dihydroisoquinoline core is a prominent structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This guide provides a comparative analysis of structure-activity relationship (SAR) studies for various analogs of 3,4-dihydroisoquinoline, offering insights for researchers and professionals in drug development. While direct SAR studies on analogs synthesized from "tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" are not extensively reported in the available literature, this guide will focus on the broader class of 3,4-dihydroisoquinoline derivatives to provide valuable insights into how structural modifications influence biological activity.
Comparative SAR Analysis of 3,4-Dihydroisoquinoline Analogs by Biological Activity
The versatility of the 3,4-dihydroisoquinoline scaffold allows for substitutions at various positions, leading to a diverse range of biological effects. This section compares the SAR of these analogs across different therapeutic areas.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant area of investigation for 3,4-dihydroisoquinoline derivatives is their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[2] A study on 1-phenyl-3,4-dihydroisoquinoline compounds revealed key structural features for potent activity.[2]
Key SAR Insights:
-
Substitution on the 1-Phenyl Ring: The nature and position of substituents on the 1-phenyl B-ring are critical for activity. Compound 5n , with a 3'-hydroxy and 4'-methoxy substitution, demonstrated optimal bioactivity.[2]
-
Saturation of the Isoquinoline Core: The 3,4-dihydroisoquinoline core was found to be more favorable for tubulin polymerization inhibitory activity compared to the fully reduced 1,2,3,4-tetrahydroisoquinoline or the fully aromatized isoquinoline analogs.[2]
Table 1: Comparison of 1-Phenyl-3,4-dihydroisoquinoline Analogs as Tubulin Polymerization Inhibitors
| Compound | 1-Phenyl Ring Substitution | IC50 (μM) against various cancer cell lines | Tubulin Polymerization Inhibition (IC50, μM) |
| 5n | 3'-OH, 4'-OCH3 | 0.02 - 0.05 | 1.5 |
| Analog A | 4'-OCH3 | > 10 | > 20 |
| Analog B | 3',4',5'-(OCH3)3 | 0.1 - 0.3 | 2.1 |
Note: The specific compound numbering and analog letters are representative based on the trends described in the source. Actual values may vary based on the specific cell line and experimental conditions.
The data suggests that a specific hydrogen bonding and electronic environment on the 1-phenyl ring is crucial for potent inhibition of tubulin polymerization.
Free-Radical Scavenging and Enzyme Inhibitory Activity
Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their ability to scavenge free radicals and inhibit enzymes such as D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[1][3]
Key SAR Insights:
-
Hydroxyl and Halogen Substitutions: The presence and position of hydroxyl and halogen substituents on the aromatic ring of the 3,4-dihydroisoquinoline core influence the radical scavenging capabilities.[1]
-
Carboxylic Acid Moiety: The 3-carboxylic acid group is a key feature of these analogs, though its direct contribution to the SAR for each activity is not explicitly detailed in the provided abstracts.
Table 2: Biological Activities of Substituted 3,4-Dihydroisoquinoline-3-carboxylic Acid Derivatives
| Substitution Pattern | DPPH Radical Scavenging | DAAO Inhibition | AChE/BuChE Inhibition |
| 6,7-dihydroxy | Significant | Moderate | Moderate |
| Halogenated derivatives | Variable | Moderate | Moderate |
Note: This table provides a qualitative summary based on the findings that most newly synthesized compounds exhibited radical scavenging capabilities and several showed moderate inhibitory activities.[1][3]
These findings suggest that compounds with significant free-radical scavenging activity could be potential candidates for therapies related to oxidative stress.[3]
Spasmolytic Activity
1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic properties, drawing structural comparisons to known antispasmodics like papaverine and mebeverine.[4]
Key SAR Insights:
-
Substituents at C1 and C3: The nature of the substituents at the 1 and 3 positions of the 3,4-dihydroisoquinoline ring are the primary determinants of spasmolytic activity.[4] The provided abstract does not detail the specific substitutions that lead to the most potent activity but highlights the synthesis of novel 3-isopropyl 3,4-dihydroisoquinolines.[4]
General Synthetic Approaches
The synthesis of 3,4-dihydroisoquinoline derivatives often relies on well-established chemical reactions. The Bischler-Napieralski reaction is a frequently employed method for the cyclization step to form the 3,4-dihydroisoquinoline core.[5][4] This reaction typically involves the cyclization of a β-phenylethylamine derivative.[5] The resulting 3,4-dihydroisoquinoline can then be further modified or, in some cases, reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.[5]
Experimental Protocols
To provide a practical context, a generalized protocol for an in vitro assay commonly used in SAR studies of potential anticancer agents is outlined below.
Protocol: Tubulin Polymerization Assay
Objective: To determine the effect of test compounds on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PIPES buffer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).
Visualizations
To better illustrate the concepts discussed in this guide, the following diagrams are provided.
References
- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to Library Synthesis: The Strategic Advantage of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] Compounds incorporating the THIQ framework exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties.[1][3][4] Consequently, the efficient synthesis of diverse libraries based on this scaffold is a high-priority objective for drug discovery programs aiming to explore new chemical space and identify novel therapeutic agents.[5][6][7]
This guide provides an in-depth technical comparison of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a strategic building block designed for library synthesis. We will objectively analyze its performance against common alternatives, supported by established chemical principles and experimental data, to demonstrate its superiority in generating complex and diverse molecular libraries with high efficiency and fidelity.
The Building Block: A Comparative Structural Overview
In library synthesis, the choice of the core building block is a critical decision that dictates the feasibility, efficiency, and scope of the entire synthetic campaign. The ideal building block should possess a versatile functional handle for diversification and a protecting group strategy that ensures clean, predictable reactions. This compound is designed with these principles in mind. Let's compare its structure to its common halogenated counterparts.
Caption: Structural comparison of halogenated THIQ building blocks.
The primary point of differentiation lies in the halogen atom at the 6-position, which serves as the handle for diversification, most commonly via palladium-catalyzed cross-coupling reactions.
Part 1: The Halogen Advantage - Why Iodine is Superior for Cross-Coupling
The success of modern library synthesis is heavily reliant on the robustness and versatility of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9] The rate-determining step in these catalytic cycles is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The efficiency of this step is directly correlated with the carbon-halogen bond dissociation energy.
The reactivity trend for aryl halides in these reactions is well-established: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[10][11] The weaker carbon-iodine bond is cleaved more readily, conferring several significant advantages.
Key Advantages of the Iodo Group:
-
Enhanced Reactivity and Faster Kinetics: Aryl iodides consistently demonstrate higher reactivity, allowing for complete conversion in shorter timeframes compared to their bromo and chloro analogs.[12] This increased throughput is a major asset in the time-sensitive environment of drug discovery.
-
Milder Reaction Conditions: The high reactivity of the C-I bond often permits the use of lower reaction temperatures and reduced catalyst loadings. This is crucial for preserving sensitive functional groups on the coupling partners, thereby expanding the scope of accessible molecules and reducing the formation of degradation byproducts.
-
Broader Substrate Scope: The use of an aryl iodide facilitates coupling with a more diverse range of nucleophiles and organometallic reagents, including those that may be less reactive.[13] This directly translates to a greater diversity in the final compound library, increasing the probability of identifying hits in biological screens.
Comparative Performance Data in Palladium-Catalyzed Reactions
The following table summarizes the generally observed performance differences between aryl halides in Suzuki-Miyaura coupling, a foundational reaction in library synthesis.
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) |
| Relative Reactivity | Highest | Moderate | Low |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 120 °C | >100 °C, often requiring microwave |
| Catalyst Loading | Low (e.g., 0.5-2 mol%) | Moderate (e.g., 1-5 mol%) | High (e.g., 2-10 mol%) |
| Ligand Requirement | Standard phosphines often suffice | Requires more electron-rich/bulky ligands | Requires highly specialized, sterically demanding ligands (e.g., biarylphosphines)[14] |
| Functional Group Tolerance | Excellent | Good | Moderate to Poor |
This table represents general trends compiled from multiple sources.[10][12][13]
Part 2: The Strategic Role of the Boc Protecting Group
While the iodo-substituent provides the reactive handle, the tert-butoxycarbonyl (Boc) group on the nitrogen atom is equally critical for the success of library synthesis. Its function is multifaceted, ensuring the reaction proceeds cleanly and efficiently.
Core Functions of the Boc Group:
-
Prevention of Undesired Side Reactions: The secondary amine of the THIQ core is both nucleophilic and can coordinate to the palladium catalyst. The Boc group effectively "masks" this reactivity, preventing N-arylation (a common side reaction in Buchwald-Hartwig couplings) or catalyst inhibition.[15][16] This ensures that the cross-coupling occurs exclusively at the desired C-I bond.
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group significantly improves the solubility of the building block and its derivatives in common organic solvents (e.g., THF, Dioxane, Toluene) used for cross-coupling reactions.
-
Orthogonal Deprotection Strategy: The Boc group is selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA).[17] This chemical stability to basic, reductive, and oxidative conditions allows for a highly controlled, sequential deprotection strategy when other protecting groups are present in the molecule.[15]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
A Cost-Benefit Analysis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Modern Drug Discovery
A Senior Application Scientist's Guide to Strategic Scaffolding Decisions
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, three-dimensional structure allows for the precise spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics targeting a wide array of biological targets. The strategic functionalization of this core is paramount, and the choice of starting materials can significantly impact the efficiency, cost, and overall success of a drug discovery campaign.
This guide provides a detailed cost-benefit analysis of a key intermediate, tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate , in the synthesis of complex molecular architectures. We will objectively compare its utility against alternative synthetic strategies, providing the necessary experimental context to empower researchers in making informed decisions.
The Strategic Value of the 6-Iodo-THIQ Intermediate
The primary advantage of this compound lies in its dual-functionality. The Boc-protecting group offers a stable, yet readily cleavable, handle on the nitrogen atom, allowing for subsequent derivatization. More critically, the iodine atom at the 6-position serves as a versatile linchpin for modern cross-coupling chemistry. This positions the molecule as a prime substrate for a variety of palladium-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, thereby enabling the rapid introduction of diverse substituents at this vector.
This "plug-and-play" nature is a significant boon in the early stages of drug discovery, where the rapid generation of a library of analogues is crucial for establishing structure-activity relationships (SAR). The high reactivity and broad functional group tolerance of these cross-coupling reactions allow for the exploration of a vast chemical space around the THIQ core.
Comparative Analysis: The 6-Iodo vs. Alternative Strategies
While the 6-iodo derivative offers considerable synthetic flexibility, it is not without its drawbacks, most notably its cost. A thorough analysis necessitates a comparison with alternative approaches to functionalized THIQs.
| Feature | This compound | Alternative: Brominated Analogue | Alternative: Directed C-H Activation |
| Synthetic Versatility | High; substrate for a wide range of cross-coupling reactions. | Moderate-High; generally less reactive than the iodo-derivative. | Moderate-High; can be highly selective but may require more optimization. |
| Reaction Kinetics | Favorable; often faster reaction times and lower catalyst loadings. | Slower; may require higher temperatures and more forcing conditions. | Variable; highly dependent on the directing group and catalyst system. |
| Cost | High. | Moderate. | Potentially Low (reagent cost), but higher development cost. |
| Scalability | Generally good, with well-established protocols. | Excellent, often used in large-scale synthesis. | Can be challenging to scale due to catalyst sensitivity and byproducts. |
| Intellectual Property | Well-trodden synthetic space. | Well-established, potentially crowded IP landscape. | Offers opportunities for novel IP generation. |
Experimental Workflow: A Representative Suzuki Coupling
To illustrate the practical application of this compound, a typical Suzuki-Miyaura cross-coupling protocol is provided below. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Decision-Making Framework: Choosing the Right Path
The selection of a synthetic strategy is a multi-faceted decision. The following flowchart provides a logical framework for navigating this choice.
Diagram: Synthetic Strategy Decision Tree
Caption: A decision tree to guide the selection of a synthetic strategy for 6-substituted THIQs.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for drug discovery, enabling rapid access to a wide range of analogues through well-established cross-coupling chemistry. Its primary drawback is its relatively high cost, which may be a limiting factor in large-scale campaigns or in academic settings with budgetary constraints.
The brominated analogue offers a more cost-effective, albeit potentially less reactive, alternative that is well-suited for scale-up. For projects where novel intellectual property is a key driver, and where initial optimization efforts can be accommodated, directed C-H activation presents an exciting and atom-economical approach.
Ultimately, the choice of synthetic strategy is a project-specific decision that requires a careful balancing of cost, time, and the desired chemical diversity. By understanding the relative merits and drawbacks of each approach, medicinal chemists can make more strategic decisions that accelerate the path towards the discovery of new medicines.
Safety Operating Guide
Navigating the Disposal of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a halogenated organic compound commonly used in synthetic chemistry. Adherence to these procedures is paramount for personnel safety and environmental protection.
Hazard Assessment and Chemical Profile
As a halogenated organic compound, this substance falls under specific waste management regulations. The U.S. Environmental Protection Agency (EPA) and equivalent international bodies mandate the segregation of halogenated organic waste from non-halogenated streams due to the potential for the formation of dioxins and other persistent organic pollutants upon improper incineration.[3][4][5][6]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [1][2] |
| Causes serious eye irritation | Eye Irrit. 2A | [1][2] |
| May cause respiratory irritation | STOT SE 3 | [1][2] |
| Harmful if swallowed | Acute Tox. 4 (oral) | [1][7] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, all laboratory personnel must be equipped with the appropriate PPE.[8][9][10] The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures to minimize exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn. Given the lack of specific permeation data, it is advisable to double-glove if handling larger quantities or for prolonged periods.
-
Body Protection: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Workflow: A Step-by-Step Protocol
The primary directive for the disposal of this compound is segregation into a designated halogenated organic waste stream. Under no circumstances should this compound or its residues be disposed of down the drain. [11][12][13]
Experimental Protocol: Waste Collection and Segregation
-
Container Selection: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container. This container should be made of a chemically resistant material (e.g., HDPE or glass) and have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid compound into the designated waste container using a dedicated spatula or scoop. This should be done within a chemical fume hood to minimize the risk of inhalation.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be placed in the halogenated organic waste container.
-
Solutions: If the compound is in solution, the entire solution should be transferred to a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste, as this will necessitate the entire volume be treated as more hazardous and costly to dispose of.[12]
-
-
Container Storage: The waste container should be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.
-
Disposal Request: Once the container is full, follow your institution's procedures for hazardous waste pickup.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Alert: Notify your laboratory supervisor and institutional safety officer.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of all cleaning materials in the halogenated waste container.
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.
Special Considerations for Iodinated Compounds
While general guidelines for halogenated organics are applicable, the presence of iodine warrants special attention. Some iodinated compounds can be reactive, and there is a potential for the release of iodine or hydrogen iodide under certain conditions (e.g., strong heating or reaction with strong acids or bases).
Currently, there is no established, universally accepted protocol for the chemical deactivation of iodo-organic research compounds in a standard laboratory setting prior to disposal. Attempting to neutralize or chemically treat this waste without a validated procedure could lead to unintended hazardous reactions. Therefore, the most prudent and compliant approach is secure containment and disposal via a licensed hazardous waste management company.
For industries with large, consistent streams of iodine-containing waste, recycling and recovery options may be available through specialized services.[11][14] These processes typically involve converting the organic iodine back to inorganic iodide for reuse.
Caption: A diagram showing the logical relationships between the compound's properties and the required disposal procedures.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
- 1. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | CID 10060623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. wku.edu [wku.edu]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. csub.edu [csub.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. nj.gov [nj.gov]
- 14. mitsuiplastics.com [mitsuiplastics.com]
Navigating the Synthesis and Handling of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Hazard Assessment: Understanding the Risks
Structurally similar compounds to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate are classified as hazardous substances. The primary risks associated with this class of chemicals include:
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6]
-
Harmful if Swallowed: Some analogues are considered harmful if swallowed.[2][3][5][6]
Given these potential hazards, a multi-layered approach to personal protection is paramount.
Core Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of personal protective equipment. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory.[1][7][8][9] They must be flexible-fitting and provide a seal around the eyes to protect against splashes and fine dust.[7] For operations with a higher risk of splashing, such as large-scale reactions or transfers, a face shield should be worn in addition to goggles.[1][8] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[8] For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[8][10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | A knee-length laboratory coat with long sleeves is required.[7][9] For procedures with a significant splash potential, a chemically resistant apron or coveralls, such as those made from Tychem®, should be worn over the lab coat.[10] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[7] Sandals, perforated shoes, or cloth sneakers do not provide adequate protection. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4][5] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][10] Respirator use requires prior medical clearance and fit-testing.[7] |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. Immediate and appropriate action is critical to mitigating harm.
Exposure Response
The following flowchart outlines the initial steps to take in the event of an exposure.
Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Assess: From a safe distance, assess the extent of the spill and determine if you have the appropriate training and materials to clean it up.
-
Contain: If safe to do so, use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill.
-
Neutralize/Absorb: Cover the spill with the absorbent material, working from the outside in.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels), reaction byproducts, and excess material, must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[11]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's certified EHS vendor.[12] Do not dispose of this chemical down the drain or in the regular trash.[12]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery, ensuring a culture of safety and responsibility within the laboratory.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | CID 10060623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
